molecular formula C45H56Cl2N2O10 B15561242 Decatromicin B

Decatromicin B

Número de catálogo: B15561242
Peso molecular: 855.8 g/mol
Clave InChI: UYAXASMGHNZATD-IQSMHXHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1S,3S,6S,7E,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid has been reported in Actinomadura with data available.

Propiedades

Fórmula molecular

C45H56Cl2N2O10

Peso molecular

855.8 g/mol

Nombre IUPAC

(1S,3S,6S,7E,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19+,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1

Clave InChI

UYAXASMGHNZATD-IQSMHXHVSA-N

Origen del producto

United States

Foundational & Exploratory

Decatromicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent spirotetronate polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] First isolated from the fermentation broth of Actinomadura sp. MK73-NF4, this complex natural product represents a promising scaffold for the development of new anti-infective agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols from closely related producing strains, quantitative data, and a proposed biosynthetic pathway.

Discovery and Biological Activity

Decatromicin A and B were first reported in 1999 as novel antibiotics isolated from the culture broth of Actinomadura sp. MK73-NF4.[3] These compounds were found to exhibit potent inhibitory activity against a range of Gram-positive bacteria. This compound, a chlorinated analog of Decatromicin A, has demonstrated significant antibacterial activity, making it a molecule of interest for further investigation.[1][2]

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of this compound have been determined against various bacterial strains. The reported values highlight its efficacy against clinically relevant pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.56
Bacillus subtilis0.78
Micrococcus luteus0.78

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against select Gram-positive bacteria.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been characterized, providing essential data for its handling and formulation.

PropertyValueReference
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.8 g/mol
Appearance White powder
Solubility Soluble in methanol, ethanol, DMSO, and chloroform (B151607). Insoluble in water and n-hexane.
UV λmax (MeOH) 258, 305 nm
Optical Rotation [α]D²⁵ -110° (c 0.5, CHCl₃)

Table 2: Physicochemical properties of this compound.

Production and Isolation

While the original publication on the discovery of this compound from Actinomadura sp. MK73-NF4 provides a general overview of its production and isolation, more detailed protocols are available from studies on analogous strains that also produce decatromicins, such as Actinomadura sp. A30804. The following protocols are based on these detailed studies and are expected to be highly applicable for the production and purification of this compound.

Fermentation Protocol

A seed culture of Actinomadura sp. is first prepared and then used to inoculate a larger-scale fermentation medium for the production of this compound.

Seed Medium (per 1 liter):

ComponentQuantity
Glucose10 g
Soluble Starch20 g
Yeast Extract5 g
Peptone5 g
CaCO₃1 g
KBr0.1 g
FeSO₄·7H₂O0.01 g
pH7.2

Table 3: Composition of the seed medium for Actinomadura sp. cultivation.

Fermentation Medium (per 1 liter):

ComponentQuantity
Soluble Starch40 g
Glucose10 g
Pharmamedia15 g
Yeast Extract5 g
CaCO₃2 g
pH7.0

Table 4: Composition of the production medium for this compound.

Cultivation Conditions:

  • Inoculum Preparation: A loopful of spores of Actinomadura sp. is inoculated into a flask containing the seed medium. The culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Fermentation: The seed culture is transferred to a larger flask containing the fermentation medium. The production culture is incubated at 28°C for 7-10 days with continuous agitation at 200 rpm.

Extraction and Isolation Protocol

This compound is extracted from the fermentation broth and purified using a series of chromatographic techniques.

  • Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Conditions:

ParameterValue
Column C18, 10 µm, 20 x 250 mm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 10 mL/min
Detection UV at 254 nm

Table 5: Representative preparative HPLC parameters for the purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation (Actinomadura sp.) fermentation Production Fermentation (7-10 days, 28°C) inoculum->fermentation extraction Ethyl Acetate Extraction of Fermentation Broth fermentation->extraction concentration1 Concentration to Crude Extract extraction->concentration1 silica_gel Silica Gel Column Chromatography concentration1->silica_gel prep_hplc Preparative RP-HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly cluster_tetronate Tetronic Acid Formation cluster_cyclization Cyclization and Tailoring starter Starter Unit (e.g., Acetyl-CoA) pks_modules Type I PKS Modules starter->pks_modules extender Extender Units (Malonyl-CoA, etc.) extender->pks_modules polyketide_chain Linear Polyketide Chain pks_modules->polyketide_chain tetronate_formation Condensation & Lactonization polyketide_chain->tetronate_formation glycerol_unit Glycerol-derived C3 Unit glycerol_unit->tetronate_formation polyketide_tetronate Polyketide-Tetronate Intermediate tetronate_formation->polyketide_tetronate cyclization Intramolecular Cyclization (e.g., Diels-Alder) polyketide_tetronate->cyclization spirotetronate_core Spirotetronate Aglycone cyclization->spirotetronate_core tailoring Tailoring Reactions (Glycosylation, Chlorination) spirotetronate_core->tailoring final_product This compound tailoring->final_product

References

Decatromicin B: A Technical Guide to its Physico-chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products.[1][2] Isolated from the fermentation broth of Actinomadura sp. MK73-NF4, it has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] This technical guide provides a comprehensive overview of the known physico-chemical properties and structural features of this compound, compiled from seminal research and available data. Due to its limited availability, further investigations into its precise mechanism of action have been hampered.[1][2][5]

Physico-chemical Properties

The physico-chemical characteristics of this compound have been determined through a series of analytical methods. These properties are crucial for its handling, formulation, and further research. The key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C45H56Cl2N2O10[4][5]
Molecular Weight 855.9 g/mol [4][5]
Appearance Off-white to light tan solid[2]
Melting Point 168-171°C
Specific Rotation [α]D^25 -39° (c 0.5, CHCl3)
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][2]
UV λmax (MeOH) 254, 298 nm
IR (KBr) νmax 3400, 1720, 1680, 1620, 1590 cm-1

Chemical Structure

This compound is a complex macrolide characterized by a tetronic acid moiety.[1][2] Its intricate structure was elucidated through a combination of advanced spectroscopic techniques.

The planar structure was determined by various NMR experiments, including 1H, 13C, COSY, HMQC, and HMBC. The relative configuration of the aglycone was established using NOESY experiments, and the absolute structure was determined by the application of the modified Mosher's method. Furthermore, the absolute structure of the glycosyl moiety was confirmed by X-ray analysis of its O-(p-bromobenzoyl) derivative.[6]

Experimental Protocols

The following outlines the general methodologies employed in the isolation, purification, and structural characterization of this compound, as described in the foundational literature.[3]

Isolation and Purification of this compound

The production and isolation of this compound involves a multi-step process beginning with the fermentation of Actinomadura sp. MK73-NF4. The subsequent purification cascade is designed to isolate this compound from the complex fermentation broth.

  • Fermentation: Culturing of Actinomadura sp. MK73-NF4 in a suitable medium to promote the production of this compound.

  • Extraction: The culture broth is subjected to butyl acetate (B1210297) extraction to separate the crude antibiotic mixture.[3]

  • Chromatographic Purification: The crude extract is then purified through a series of chromatographic techniques:

    • Silica gel column chromatography.[3]

    • Silica gel Thin Layer Chromatography (TLC).[3]

    • Sephadex LH-20 column chromatography.[3]

Structure Elucidation of this compound

The determination of the complex structure of this compound required a suite of sophisticated analytical methods to define its connectivity and stereochemistry.

  • NMR Spectroscopy: A comprehensive analysis using a variety of NMR techniques was performed to establish the planar structure and relative stereochemistry.[6]

    • 1D NMR: 1H and 13C NMR spectra to identify the types and number of protons and carbons.

    • 2D NMR: COSY, HMQC, and HMBC experiments to determine the connectivity of the atoms.

    • NOESY experiments were used to determine the relative configuration of the aglycone.[6]

  • Modified Mosher's Method: This chemical derivatization and subsequent NMR analysis was employed to determine the absolute configuration of key stereocenters in the aglycone.[6]

  • X-ray Crystallography: To unambiguously determine the absolute structure of the sugar moiety, an O-(p-bromobenzoyl) derivative was synthesized and analyzed by single-crystal X-ray diffraction.[6]

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant strains like MRSA.[4][5] However, detailed studies on its mechanism of action and the specific signaling pathways it may disrupt are currently lacking in the scientific literature. This is primarily attributed to the compound's limited availability for further research.[1][2][5] General mechanisms for tetronic acid antibiotics can involve the inhibition of essential enzymes or disruption of cell membrane integrity, but the specific target of this compound remains to be elucidated.

Visualizations

Experimental Workflow for the Characterization of this compound

experimental_workflow Experimental Workflow for this compound Characterization cluster_isolation Isolation & Purification cluster_structure Structure Elucidation fermentation Fermentation of Actinomadura sp. MK73-NF4 extraction Butyl Acetate Extraction fermentation->extraction silica_column Silica Gel Column Chromatography extraction->silica_column tlc Silica Gel TLC silica_column->tlc sephadex Sephadex LH-20 Chromatography tlc->sephadex pure_decatromicin_b Pure this compound sephadex->pure_decatromicin_b nmr NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC, NOESY) pure_decatromicin_b->nmr mosher Modified Mosher's Method pure_decatromicin_b->mosher xray X-ray Crystallography (O-(p-bromobenzoyl) derivative) pure_decatromicin_b->xray structure Complete Structure of This compound nmr->structure mosher->structure xray->structure

Caption: Workflow for isolating and elucidating the structure of this compound.

References

Unraveling the Enigma: A Technical Guide to the Elusive Mechanism of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antibiotic Action of Decatromicin B, a Potent but Poorly Understood Agent Active Against Gram-Positive Pathogens.

This technical guide offers a comprehensive overview of the current knowledge surrounding the antibiotic this compound. While its potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is established, its precise mechanism of action remains a significant gap in our understanding of antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing a summary of known data, postulating potential mechanisms of action, and detailing the experimental protocols required to elucidate its function.

This compound, a tetronic acid derivative isolated from Actinomadura sp., represents a promising scaffold for antibiotic development.[1][2] However, its limited availability has significantly hampered detailed investigations into its mode of action.[2][3] This guide aims to provide a foundational resource to stimulate and guide future research efforts.

Physicochemical Properties and Known Biological Activity

This compound is a complex molecule with the chemical formula C45H56Cl2N2O10.[3][4] Its structure was determined through various NMR experiments.[5] The antibiotic is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[3]

The primary known biological activity of this compound is its potent inhibition of Gram-positive bacteria.[1] Minimum Inhibitory Concentration (MIC) data, a key measure of antibiotic efficacy, has been determined for several bacterial strains.[4][6]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (various strains)0.39 - 0.78
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Postulated Mechanisms of Action

Given its efficacy against Gram-positive bacteria, the mechanism of action of this compound is likely to involve one of the well-established antibiotic targets in these organisms. The primary pathways for antibiotic intervention include inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[7][8] Based on the molecular characteristics of other antibiotics targeting these pathways, we can hypothesize potential mechanisms for this compound.

A plausible hypothesis is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Many potent antibiotics targeting Gram-positive bacteria act on this enzyme.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic series of experiments is required. The following protocols outline a standard workflow for the investigation of a novel antibiotic.[9][10][11][12]

Target Identification

The initial and most critical step is to identify the molecular target of this compound within the bacterial cell.

This assay determines which major cellular biosynthesis pathway (DNA, RNA, protein, or cell wall) is primarily affected by the antibiotic.

Protocol:

  • Culture the target bacterium (e.g., S. aureus) to mid-logarithmic phase.

  • Aliquot the culture into four separate tubes.

  • To each tube, add a radiolabeled precursor for a specific macromolecule:

    • ³H-thymidine for DNA synthesis

    • ³H-uridine for RNA synthesis

    • ³H-leucine for protein synthesis

    • ¹⁴C-N-acetylglucosamine for peptidoglycan (cell wall) synthesis

  • Add this compound (at a concentration of 4x MIC) to each tube. Include a vehicle control (e.g., DMSO) and a positive control antibiotic with a known mechanism for each pathway.

  • Incubate the tubes and take samples at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • A significant and rapid decrease in the incorporation of a specific radiolabeled precursor compared to the control indicates the targeted pathway.

Macromolecular_Synthesis_Inhibition_Workflow bacterial_culture Bacterial Culture (mid-log phase) aliquot Aliquot Culture bacterial_culture->aliquot dna Add ³H-thymidine + this compound rna Add ³H-uridine + this compound protein Add ³H-leucine + this compound cell_wall Add ¹⁴C-NAG + this compound sampling Time-course Sampling dna->sampling rna->sampling protein->sampling cell_wall->sampling precipitation TCA Precipitation sampling->precipitation scintillation Scintillation Counting precipitation->scintillation analysis Data Analysis scintillation->analysis

Workflow for Macromolecular Synthesis Inhibition Assay.

This technique can be used to isolate the molecular target of this compound from a bacterial lysate.

Protocol:

  • Synthesize a this compound-linked affinity resin by covalently attaching the antibiotic to a solid support (e.g., agarose (B213101) beads).

  • Prepare a cell lysate from the target bacterium.

  • Pass the cell lysate over the this compound-affinity column.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the proteins that have bound to this compound using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validate the identified protein(s) as the target through further biochemical and genetic studies.

Affinity_Chromatography_Workflow resin Synthesize This compound Affinity Resin binding Bind Lysate to Affinity Column resin->binding lysate Prepare Bacterial Cell Lysate lysate->binding wash Wash Column binding->wash elution Elute Bound Proteins wash->elution mass_spec Mass Spectrometry (LC-MS/MS) elution->mass_spec validation Target Validation mass_spec->validation

Workflow for Target Identification via Affinity Chromatography.
Target Validation

Once a putative target is identified, it is essential to validate this interaction and its relevance to the antibiotic's activity.

If the identified target is an enzyme (e.g., DNA gyrase), its inhibition by this compound can be directly measured.

Protocol (for DNA Gyrase):

  • Purify the target enzyme (e.g., DNA gyrase) from the bacterium.

  • Set up a reaction mixture containing the purified enzyme, its substrate (e.g., relaxed circular DNA), and ATP.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions to allow for the enzymatic reaction (e.g., DNA supercoiling).

  • Analyze the products by agarose gel electrophoresis. The conversion of relaxed DNA to supercoiled DNA will be visible as a shift in migration.

  • Determine the IC50 value of this compound for the enzyme, which is the concentration that inhibits 50% of the enzyme's activity.

Enzyme_Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_analysis Analysis enzyme Purified Enzyme (e.g., DNA Gyrase) reaction_mix Reaction Mixture enzyme->reaction_mix substrate Substrate (e.g., Relaxed DNA) substrate->reaction_mix atp ATP atp->reaction_mix decatromicin Varying Concentrations of this compound decatromicin->reaction_mix incubation Incubation reaction_mix->incubation gel Agarose Gel Electrophoresis incubation->gel ic50 Determine IC50 gel->ic50

References

The antibacterial spectrum of Decatromicin B against various pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

Decatromicin B: A Novel Broad-Spectrum Antibacterial Agent

An In-depth Technical Guide on the Antibacterial Spectrum, Mechanism of Action, and In Vitro Evaluation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a fictional compound. The data, protocols, and mechanisms presented in this document are hypothetical and illustrative, designed to serve as a technical guide based on established principles of antibiotic research and development.

Abstract

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health.[1][2] The need for novel antimicrobial agents with broad-spectrum activity is urgent.[1][2][3][4] This document introduces this compound, a novel synthetic compound demonstrating potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including clinically significant resistant strains. This guide provides a comprehensive overview of its in vitro antibacterial spectrum, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action.

Antibacterial Spectrum of this compound

The in vitro activity of this compound was evaluated against a panel of aerobic bacterial isolates. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, was determined for each isolate.[5][6][7]

Data Presentation:

The MIC values for this compound against various pathogens are summarized in the table below. These values represent the concentration of the compound required to inhibit the growth of 90% of the tested strains (MIC₉₀).

Bacterial Species Gram Stain Strain Type This compound MIC₉₀ (µg/mL)
Staphylococcus aureusGram-PositiveMethicillin-Susceptible (MSSA)0.5
Staphylococcus aureusGram-PositiveMethicillin-Resistant (MRSA)1
Enterococcus faecalisGram-PositiveVancomycin-Susceptible (VSE)1
Enterococcus faeciumGram-PositiveVancomycin-Resistant (VRE)2
Streptococcus pneumoniaeGram-PositivePenicillin-Susceptible0.25
Escherichia coliGram-NegativeWild Type2
Klebsiella pneumoniaeGram-NegativeESBL-Negative2
Klebsiella pneumoniaeGram-NegativeCarbapenem-Resistant (CRE)8
Pseudomonas aeruginosaGram-NegativeWild Type8
Acinetobacter baumanniiGram-NegativeMultidrug-Resistant (MDR)4

Proposed Mechanism of Action

This compound is hypothesized to function as a dual-target inhibitor of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and chromosome segregation.[11][12][13]

  • In Gram-negative bacteria , the primary target is DNA gyrase.[12] Inhibition of this enzyme prevents the relaxation of positive supercoils introduced during DNA replication, leading to stalled replication forks and DNA damage.[13][14]

  • In Gram-positive bacteria , the primary target is topoisomerase IV.[12] Inhibition of this enzyme prevents the decatenation (unlinking) of newly replicated daughter chromosomes, ultimately blocking cell division.[12][13][14]

By binding to the enzyme-DNA complex, this compound stabilizes the double-strand DNA breaks generated by these enzymes, converting them into permanent and lethal lesions.[8][10][15] This leads to the induction of the SOS response and ultimately, programmed cell death.[8][13]

Decatromicin_B_Mechanism_of_Action cluster_cell Bacterial Cell cluster_dna DNA Replication & Segregation cluster_death Cellular Response DecatromicinB This compound DNA_Gyrase DNA Gyrase (Gram-Negative Target) DecatromicinB->DNA_Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive Target) DecatromicinB->TopoIV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Prevents Relaxation DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Decatenation Chromosome Decatenation TopoIV->Decatenation Blocks TopoIV->DS_Breaks Stabilizes Replication DNA Replication Supercoiling->Replication Halts Decatenation->Replication Blocks Completion SOS_Response SOS Response Induction DS_Breaks->SOS_Response Triggers Cell_Death Bactericidal Action (Cell Death) SOS_Response->Cell_Death Leads to

Caption: Proposed mechanism of this compound via dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The antibacterial activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

4.1 Preparation of Inoculum

  • Bacterial isolates were streaked onto appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) and incubated for 18-24 hours at 35°C ± 2°C.[20]

  • Three to five morphologically similar colonies were selected and transferred to a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).[20]

  • The broth culture was incubated at 35°C ± 2°C until it achieved a turbidity equivalent to a 0.5 McFarland standard.

  • The standardized bacterial suspension was then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[6][18]

4.2 Broth Microdilution Assay

The broth microdilution assay is performed in a 96-well microtiter plate to determine the MIC.[6][7]

  • Preparation of Antibiotic Dilutions: A stock solution of this compound was prepared in a suitable solvent. A two-fold serial dilution series was then prepared in CAMHB directly in the 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.[20]

  • Inoculation: Each well containing the serially diluted compound was inoculated with the standardized bacterial suspension.

  • Controls: Each assay plate included a growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth).

  • Incubation: The microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Determination of MIC: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.[5][6]

MIC_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Results P1 Streak Isolate on Mueller-Hinton Agar P2 Incubate 18-24h at 35°C P1->P2 P3 Prepare Suspension in Broth (0.5 McFarland) P2->P3 P4 Dilute to Final Inoculum (5x10^5 CFU/mL) P3->P4 A2 Inoculate Wells with Bacterial Suspension P4->A2 Standardized Inoculum A1 Prepare 2-fold Serial Dilutions of this compound in 96-Well Plate A1->A2 A3 Include Growth & Sterility Controls A2->A3 A4 Incubate 16-20h at 35°C A3->A4 R1 Visually Inspect for Turbidity (Growth) A4->R1 Incubated Plate R2 Determine Lowest Concentration with No Visible Growth R1->R2 R3 Record as MIC Value R2->R3

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

This compound demonstrates significant potential as a novel broad-spectrum antibacterial agent. Its potent in vitro activity against both Gram-positive and Gram-negative pathogens, including key resistant phenotypes, is promising. The proposed mechanism of action, targeting essential and conserved bacterial enzymes, suggests a robust bactericidal effect. Further studies, including in vivo efficacy models and safety pharmacology assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

The Novelty of the Decatromicin B Chemical Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of chemical diversity and unique mechanisms of action. Decatromicin B, a member of the spirotetronate class of polyketides, represents a compelling and complex chemical scaffold with potent antibacterial properties. Isolated from Actinomadura sp., this compound and its analogs have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the this compound chemical scaffold, focusing on its structural novelty, biological activity, and the experimental methodologies used in its characterization.

The this compound Scaffold: A Unique Architecture

This compound is a complex polyketide characterized by a highly substituted pentacyclic aglycone core, a tetronic acid moiety, and a glycosidically linked dichloropyrrole. Its structure was elucidated through extensive spectroscopic analysis, including various NMR techniques and X-ray crystallography[1]. The core scaffold belongs to the spirotetronate family, a class of natural products known for their diverse biological activities.

The novelty of the this compound scaffold arises from several key features:

  • Complex Fused Ring System: Unlike simpler tetronic acids, this compound possesses an intricate pentacyclic core. This complex, three-dimensional architecture creates a rigid structure that is distinct from other spirotetronate sub-families like the chlorothricins (which feature a macrolactone ring) or the kijanimicins (which have a different macrocyclic and decalin system)[2][3].

  • Spiro-fused Tetronic Acid: The molecule features a characteristic spiro-fused tetronic acid ring. This moiety is crucial for the biological activity of many related compounds.

  • Unique Glycosylation: this compound is glycosylated with a pyrrole-containing sugar moiety. Specifically, it contains a dichlorinated pyrrole (B145914) group, a feature it shares with the closely related pyrrolosporins[3][4]. This halogenated pyrrole is a critical component contributing to its bioactivity.

  • Stereochemical Complexity: The scaffold contains numerous stereocenters, contributing to its unique spatial arrangement and, consequently, its specific interactions with biological targets.

The combination of the complex polycyclic aglycone, the spirotetronate moiety, and the unique dichloropyrrole glycosylation distinguishes this compound from other known antibiotics and marks it as a scaffold of significant interest for further investigation and development.

Biological Activity and Quantitative Data

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. More recent studies on this compound and its analogs have also shown activity against some Gram-negative species. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus Smith0.39
Staphylococcus aureus 209P0.39
Staphylococcus aureus 5030.78
Staphylococcus aureus MRSA 830.39
Staphylococcus aureus MRSA 1080.78
Micrococcus luteus PCI 10010.78
Bacillus subtilis PCI 2190.78
Corynebacterium bovis 18106.25
Table 2: Antibacterial Activity (MIC₉₀) of this compound and Analogs
CompoundStaphylococcus aureus (µM)Acinetobacter baumannii (µM)Reference
This compound 1-312-36
BE-45722B 1-312-36
Pyrrolosporin B 1-312-36

Note: MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action and Biosynthesis

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on its structural class (spirotetronate polyketide), several potential mechanisms can be hypothesized. Many polyketide antibiotics interfere with essential cellular processes. For other spirotetronates, proposed mechanisms include the inhibition of bacterial fatty acid synthesis (FASII pathway) or disruption of other key enzymatic functions. The highly functionalized nature of the this compound scaffold suggests it likely interacts with a specific molecular target, but further research is required to identify this target and fully understand its mode of action.

cluster_pathway Hypothesized Mechanism of Action Pathway DecatromicinB This compound Target Bacterial Target (e.g., FASII Enzyme) DecatromicinB->Target Binding Inhibition Inhibition of Essential Process Target->Inhibition Disruption Death Bacterial Cell Death Inhibition->Death

Caption: Hypothesized mechanism of action for this compound.

Biosynthesis

This compound is a polyketide, suggesting its biosynthesis is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The carbon backbone is likely assembled from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA) in a modular fashion, characteristic of Type I PKS systems. The intricate cyclizations, oxidations, and subsequent glycosylation with the unique dichloropyrrole moiety would be carried out by tailoring enzymes encoded within the biosynthetic gene cluster (BGC). While the specific BGC for decatromicins has not yet been reported in the literature, its discovery would be a significant step towards understanding the novel enzymatic machinery involved and would open avenues for biosynthetic engineering to produce novel analogs.

cluster_biosynthesis General Polyketide Biosynthetic Workflow AcylCoA Acyl-CoA Precursors PKS Polyketide Synthase (PKS) AcylCoA->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain Tailoring Tailoring Enzymes (Cyclases, Oxidases, etc.) PolyketideChain->Tailoring Aglycone Decatromicin Aglycone Tailoring->Aglycone Glycosylation Glycosyltransferases Aglycone->Glycosylation DecatromicinB This compound Glycosylation->DecatromicinB cluster_isolation Isolation Workflow Fermentation Fermentation of Actinomadura sp. Extraction Solvent Extraction (Butyl Acetate) Fermentation->Extraction SilicaGel1 Silica Gel Column Chromatography Extraction->SilicaGel1 TLC Silica Gel TLC SilicaGel1->TLC Sephadex Sephadex LH-20 Chromatography TLC->Sephadex PureCompound Pure this compound Sephadex->PureCompound

References

Initial Antimicrobial Screening of Decatromicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial screening of Decatromicin B, a potent tetronic acid antibiotic. The document summarizes available quantitative data, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes key experimental workflows and a potential mechanism of action related to bacterial signaling pathways.

Introduction to this compound

This compound is a novel antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It belongs to the spirotetronate class of polyketides, characterized by a tetronic acid moiety.[2][3] Structurally, this compound is a macrocyclic lactone containing a tetronic acid and a pyrrole (B145914) ring with a chlorine atom substitution.[4] Early studies have demonstrated its potent inhibitory activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The lack of readily available this compound has, however, limited extensive investigation into its full antibacterial spectrum and mode of action.[3]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µM)MIC (µg/mL)Reference
Staphylococcus aureus-3.132.68[4]
Staphylococcus aureus(Gram-positive)1 - 30.86 - 2.57[2]
Acinetobacter baumannii(Gram-negative)12 - 3610.27 - 30.81[2]

Note: The conversion from µM to µg/mL is based on the molar mass of this compound (C45H56Cl2N2O10), which is approximately 855.85 g/mol .

Experimental Protocols for Antimicrobial Susceptibility Testing

While the specific, detailed protocols from the original discovery of this compound are not publicly available, standardized methods for determining antimicrobial susceptibility are well-established. The following are generalized protocols for broth microdilution and agar (B569324) disk diffusion, which are standard methods for initial antimicrobial screening.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using sterile broth. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution and the positive control well is inoculated with 10 µL of the standardized bacterial suspension. The negative control well is not inoculated.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks impregnated with a known concentration of this compound

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then evenly swabbed in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: The this compound-impregnated disks are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated in an inverted position at 35-37°C for 18-24 hours.

  • Reading Results: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening of an antimicrobial compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound This compound Stock Solution BrothDilution Broth Microdilution (Serial Dilutions) Compound->BrothDilution AgarDiffusion Agar Disk Diffusion (Zone of Inhibition) Compound->AgarDiffusion Media Bacterial Culture Media (Broth/Agar) Media->BrothDilution Media->AgarDiffusion Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->BrothDilution Inoculum->AgarDiffusion MIC Determine MIC BrothDilution->MIC ZoneSize Measure Zone Diameter AgarDiffusion->ZoneSize Interpretation Interpret Susceptibility (Susceptible, Intermediate, Resistant) MIC->Interpretation ZoneSize->Interpretation

Generalized workflow for antimicrobial susceptibility testing.
Potential Signaling Pathway Inhibition

Decatromicins A and B have been suggested to act as inhibitors of the fsr quorum sensing (QS) system in Enterococcus faecalis.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. The fsr system in E. faecalis is a well-characterized QS circuit that regulates virulence factors. The following diagram illustrates a simplified representation of the fsr quorum sensing system and the potential inhibitory action of this compound.

Fsr_Quorum_Sensing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GBAP GBAP (Autoinducing Peptide) FsrB FsrB (Histidine Kinase Sensor) GBAP->FsrB Binds and Activates FsrC FsrC (Response Regulator) FsrB->FsrC Phosphorylates FsrA FsrA FsrC->FsrA Activates gelE_sprE gelE/sprE genes (Virulence Factors) FsrC->gelE_sprE Activates Transcription DecatromicinB This compound DecatromicinB->FsrB Potential Inhibition DecatromicinB->FsrC Potential Inhibition

Hypothesized inhibition of the Fsr quorum sensing system by this compound.

Conclusion

This compound demonstrates significant antimicrobial activity against Gram-positive bacteria, including MRSA, and some Gram-negative bacteria. Its potential to inhibit bacterial quorum sensing systems presents an interesting avenue for further research into its precise mechanism of action. The provided protocols offer a standardized framework for the initial in vitro screening of this promising antibiotic. Further investigations are warranted to fully elucidate its therapeutic potential and to develop specific testing guidelines.

References

Decatromicin B: A Technical Guide to a Promising Antibacterial Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a naturally occurring antibiotic that has demonstrated significant potential as a lead compound in the ongoing search for novel antibacterial agents.[1][2] Isolated from the fermentation broth of Actinomadura sp. MK73-NF4, this macrolide, characterized by a tetronic acid moiety, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[3][4] The emergence of multidrug-resistant pathogens underscores the urgent need for new therapeutic options, and the unique structural features and biological activity of this compound mark it as a compound of considerable interest for further investigation and development.

This technical guide provides a comprehensive overview of this compound, consolidating available data on its biological activity, outlining detailed experimental protocols for its isolation and evaluation, and exploring its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural product.

Physicochemical Properties

This compound is a complex macrolide with the molecular formula C45H56Cl2N2O10 and a molecular weight of 855.9 g/mol .[1] It is characterized as an off-white to light tan solid. In terms of solubility, this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but exhibits poor solubility in water. For long-term storage, it is recommended to be kept at -20°C.

Biological Activity: Quantitative Data

This compound has demonstrated potent antibacterial activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, have been determined for this compound against several bacterial strains. The available quantitative data is summarized in the table below for easy comparison.

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureus SmithGram-positive0.39
Staphylococcus aureus 209PGram-positive0.39
Staphylococcus aureus 56 (MRSA)Gram-positive0.39
Staphylococcus aureus 85 (MRSA)Gram-positive0.78
Micrococcus luteusGram-positive0.78
Bacillus subtilisGram-positive0.78
Corynebacterium bovisGram-positive6.25

Data sourced from Momose et al., 1999 and Cayman Chemical.

Potential as a Lead Compound

The potent in vitro activity of this compound, particularly against MRSA, positions it as a strong candidate for a lead compound in drug discovery programs. Its complex structure offers opportunities for medicinal chemistry efforts to explore structure-activity relationships, potentially leading to the development of semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties. However, a significant challenge to its development has been its limited availability, which has hampered more extensive investigations into its mechanism of action and in vivo efficacy.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and evaluation of the antibacterial activity of this compound. These protocols are based on the original discovery of the compound and standard microbiological and chromatographic techniques.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Actinomadura sp. MK73-NF4 involves a multi-step process combining solvent extraction and various chromatographic techniques.

1. Fermentation and Extraction:

  • Actinomadura sp. MK73-NF4 is cultured in a suitable fermentation medium to produce this compound.

  • The culture broth is harvested and subjected to solvent extraction with butyl acetate (B1210297) to partition the antibiotic into the organic phase.

2. Silica (B1680970) Gel Column Chromatography:

  • The crude extract obtained from the butyl acetate extraction is concentrated and then subjected to silica gel column chromatography.

  • A step-gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity to separate the components of the extract.

3. Thin-Layer Chromatography (TLC):

  • Fractions collected from the silica gel column are analyzed by TLC to identify those containing this compound.

  • A suitable solvent system is used to develop the TLC plates, and the spots corresponding to this compound are visualized under UV light or with an appropriate staining reagent.

4. Sephadex LH-20 Column Chromatography:

  • The fractions enriched with this compound are pooled, concentrated, and further purified using Sephadex LH-20 column chromatography.

  • This step is effective for removing smaller impurities and achieving a higher degree of purity.

G cluster_0 Isolation and Purification Workflow Fermentation Fermentation of Actinomadura sp. MK73-NF4 Extraction Butyl Acetate Extraction Fermentation->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel TLC Thin-Layer Chromatography Analysis SilicaGel->TLC Sephadex Sephadex LH-20 Column Chromatography TLC->Sephadex PureCompound Pure this compound Sephadex->PureCompound G cluster_1 Broth Microdilution MIC Assay Workflow PrepareInoculum Prepare Bacterial Inoculum InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate PrepareDilutions Prepare this compound Dilutions PrepareDilutions->InoculatePlate Incubate Incubate at 35-37°C InoculatePlate->Incubate ReadMIC Read MIC Incubate->ReadMIC G cluster_2 Potential Bacterial Targets for Antibiotics Decatromicin_B This compound CellWall Cell Wall Synthesis Decatromicin_B->CellWall ? ProteinSynthesis Protein Synthesis Decatromicin_B->ProteinSynthesis ? NucleicAcid Nucleic Acid Synthesis Decatromicin_B->NucleicAcid ? FolateSynthesis Folate Synthesis Decatromicin_B->FolateSynthesis ? CellMembrane Cell Membrane Integrity Decatromicin_B->CellMembrane ? FattyAcid Fatty Acid Synthesis Decatromicin_B->FattyAcid Plausible?

References

The taxonomy of the producing organism, Actinomadura sp. MK73-NF4.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomadura sp. MK73-NF4 is a filamentous bacterium belonging to the phylum Actinomycetota, a group renowned for its prolific production of secondary metabolites with diverse biological activities. This particular strain is notable for its production of decatromicins A and B, novel antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Accurate taxonomic identification of such producing organisms is a cornerstone of natural product discovery and development, ensuring reproducibility and providing a basis for strain improvement and bioengineering efforts. This guide provides an in-depth overview of the taxonomic classification of Actinomadura sp. MK73-NF4, detailing the methodologies used for its characterization and presenting the available data in a structured format.

Taxonomic Classification

The genus Actinomadura belongs to the family Thermomonosporaceae within the order Streptosporangiales[3][4]. Members of this genus are aerobic, Gram-positive, non-acid-fast, and non-motile chemo-organotrophs[3]. The full taxonomic lineage of Actinomadura is as follows:

  • Domain: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetes

  • Order: Streptosporangiales

  • Family: Thermomonosporaceae

  • Genus: Actinomadura

  • Species: sp.

  • Strain: MK73-NF4

Morphological and Physiological Characteristics

While specific data for strain MK73-NF4 is limited, the genus Actinomadura exhibits a set of well-defined morphological and physiological traits. These organisms are characterized by the formation of a well-developed, non-fragmenting vegetative mycelium. They also produce aerial hyphae that differentiate into spore chains of varying lengths, which can be straight, hooked, or spiral[3].

Colonies of Actinomadura species are typically slow-growing and display a glabrous, waxy, membranous, or mucoid appearance. They are often heaped and folded, with colony coloration ranging from red, pink, yellow, orange, to white, or tan[5].

Chemotaxonomic Characteristics

Chemotaxonomy plays a crucial role in the classification of Actinomadura species. The key chemotaxonomic markers for this genus are summarized in the table below. These markers provide a chemical fingerprint that helps to distinguish Actinomadura from other related actinomycetes.

Chemotaxonomic MarkerCharacteristic Feature for Actinomadura
Cell Wall Diamino Acid meso-Diaminopimelic acid (meso-DAP)
Whole-Cell Sugars Madurose (diagnostic sugar), glucose, ribose, galactose, mannose
Menaquinones Predominantly MK-9(H4) and MK-9(H6); minor amounts of MK-9(H2) and MK-9(H8) may be present
Fatty Acid Profile Type 3a: Branched saturated and unsaturated fatty acids, may contain tuberculostearic acid
Phospholipid Pattern Type PI: Presence of diphosphatidylglycerol and phosphatidylinositol as major phospholipids
Mycolic Acids Absent
G+C Content (mol%) 65 - 73%

Experimental Protocols

The taxonomic characterization of Actinomadura species involves a polyphasic approach, combining morphological, chemotaxonomic, and molecular methods.

Morphological Characterization

Protocol:

  • Inoculate the Actinomadura strain onto various standard media (e.g., ISP media 1-7, GYEA, and Tsukamura's medium).

  • Incubate the plates at the optimal growth temperature (typically 28-37°C) for 14-21 days.

  • Observe the colony morphology, including size, shape, color of aerial and substrate mycelia, and the production of any diffusible pigments.

  • Examine the microscopic morphology using slide culture techniques to observe the structure of the mycelia and the arrangement of spore chains.

Chemotaxonomic Analysis

a. Cell Wall Amino Acid and Sugar Analysis:

  • Grow the strain in a suitable liquid medium and harvest the cells by centrifugation.

  • Perform whole-cell hydrolysis using HCl.

  • Analyze the amino acid composition of the hydrolysate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the diaminopimelic acid isomer.

  • Analyze the sugar composition of the hydrolysate by TLC or gas chromatography-mass spectrometry (GC-MS) to identify the characteristic whole-cell sugars.

b. Menaquinone Analysis:

  • Extract menaquinones from freeze-dried cells using a solvent system (e.g., chloroform/methanol).

  • Purify the extract using silica (B1680970) gel chromatography.

  • Analyze the menaquinone composition by HPLC.

c. Fatty Acid Analysis:

  • Saponify, methylate, and extract fatty acids from the cell biomass.

  • Analyze the fatty acid methyl esters (FAMEs) by gas chromatography (GC).

Molecular Analysis (16S rRNA Gene Sequencing)

Protocol:

  • Extract genomic DNA from a pure culture of the Actinomadura strain.

  • Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R) via the polymerase chain reaction (PCR).

  • Purify the PCR product.

  • Sequence the amplified 16S rRNA gene.

  • Compare the resulting sequence with public databases (e.g., GenBank, EzBioCloud) to determine the phylogenetic relationship to other known species.

Phylogenetic Analysis Workflow

The following diagram illustrates the typical workflow for the phylogenetic analysis of an Actinomadura strain based on 16S rRNA gene sequencing.

phylogenetic_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Pure Culture of Actinomadura sp. dna_extraction Genomic DNA Extraction culture->dna_extraction pcr 16S rRNA Gene PCR Amplification dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequence_assembly Sequence Assembly and Quality Check sequencing->sequence_assembly database_search BLAST Search in Public Databases sequence_assembly->database_search alignment Multiple Sequence Alignment database_search->alignment tree_construction Phylogenetic Tree Construction alignment->tree_construction taxonomic_assignment Taxonomic Assignment tree_construction->taxonomic_assignment

Phylogenetic analysis workflow for Actinomadura sp.

Conclusion

The taxonomic placement of Actinomadura sp. MK73-NF4 within the genus Actinomadura is well-established based on the general characteristics of this genus. While specific, detailed taxonomic data for the MK73-NF4 strain is not extensively published, the methodologies outlined in this guide provide a robust framework for its definitive identification. A polyphasic approach, integrating morphological, chemotaxonomic, and molecular data, is essential for the accurate and reliable classification of this and other antibiotic-producing actinomycetes, which is a critical step in the journey from microbial discovery to novel therapeutic agents.

References

Methodological & Application

Protocol for the fermentation and extraction of Decatromicin B.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fermentation of Actinomadura sp. and the subsequent extraction and purification of Decatromicin B, a potent antibiotic with activity against antibiotic-resistant bacteria such as MRSA.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₅H₅₆Cl₂N₂O₁₀[2]
Molecular Weight855.9 g/mol [2]
AppearanceOff-white to light tan solid[2]
SolubilitySoluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
ClassTetronic acid, Macrolide

Table 2: Recommended Starting Fermentation Parameters for Actinomadura sp.

ParameterRecommended Value/RangeNotes
Culture Medium Seed Medium (g/L): Dextrose (18), Soytone (8), CaCO₃ (4), Yeast Extract (2), NaCl (1). Fermentation Medium (g/L): Soluble Starch (20), Casamino Acids (8), CaCO₃ (3), Proteose Peptone No. 3 (2), Yeast Extract (2), Dextrose (1).Based on protocols for macrolide production in Actinomadura. Media such as yeast-sucrose and soya-glucose have also been shown to be effective for antibiotic production in this genus.
pH 7.0 - 7.3Adjust before inoculation.
Temperature 30°C
Agitation 200 RPM
Inoculum 5% (v/v) from a 5-day old seed culture
Fermentation Time 10 days

Experimental Protocols

I. Fermentation of Actinomadura sp. for this compound Production

This protocol describes the submerged fermentation of Actinomadura sp. to produce this compound. The following is a general procedure and should be optimized for specific strains and equipment.

1. Media Preparation:

  • Seed Medium: Prepare the seed medium according to the composition in Table 2. Sterilize by autoclaving.

  • Production Medium: Prepare the fermentation medium as detailed in Table 2. Sterilize by autoclaving.

2. Inoculum Development:

  • Aseptically inoculate a suitable volume of sterile seed medium with a stock culture of Actinomadura sp. MK73-NF4.

  • Incubate the seed culture at 30°C for 5 days with shaking at 200 RPM.

3. Production Fermentation:

  • Inoculate the production fermentation medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 30°C for 10 days with shaking at 200 RPM.

II. Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

1. Broth and Mycelium Separation:

  • Following fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

2. Solvent Extraction:

  • Extract the culture broth with an equal volume of butyl acetate (B1210297).

  • Separate the organic (butyl acetate) phase from the aqueous phase.

  • Concentrate the butyl acetate extract in vacuo to obtain a crude extract.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Silica Gel Thin Layer Chromatography (TLC):

    • Pool the fractions containing this compound and further purify using preparative silica gel TLC.

  • Sephadex LH-20 Column Chromatography:

    • For final purification, dissolve the partially purified this compound in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.

    • Elute with the same solvent to remove remaining impurities.

  • Final Product:

    • Collect the purified fractions containing this compound and evaporate the solvent to yield the final product.

Visualizations

Fermentation_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculum Development (Actinomadura sp. MK73-NF4) B Production Fermentation A->B 5% v/v C Centrifugation/ Filtration B->C Fermentation Broth D Butyl Acetate Extraction C->D E Concentration D->E F Silica Gel Column Chromatography E->F Crude Extract G Preparative TLC F->G H Sephadex LH-20 Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for this compound production.

Polyketide_Biosynthesis PKS_Module Acyl-CoA Precursors Polyketide Synthase (PKS) Modules Post-PKS Modifications This compound Aglycone Glycosylation & Final tailoring This compound

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is an antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Effective research and development of this compound necessitates a robust and reproducible purification method. This application note provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC). The described method is designed to yield high-purity this compound suitable for downstream applications such as structural elucidation, in vitro and in vivo studies, and formulation development.

Introduction

This compound, a tetronic acid derivative produced by Actinomadura sp., represents a promising candidate for the development of new antibacterial agents.[1][4][5][6][7] The initial isolation of this compound involved solvent extraction and multiple column chromatography steps, including silica (B1680970) gel and Sephadex LH-20.[1] While effective for initial discovery, these methods can be time-consuming and may not provide the resolution required for obtaining highly pure material. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a powerful and widely adopted technique for the purification of natural products, providing high resolution, speed, and scalability.[8][9][10][11] This protocol details an optimized RP-HPLC method for the purification of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective HPLC purification strategy.

PropertyValueReference
Molecular FormulaC45H56Cl2N2O10[2][4]
Molecular Weight855.8 g/mol [2][4]
SolubilitySoluble in ethanol, methanol (B129727), DMF, DMSO; Poor water solubility[6][12]
ClassTetronic Acid Antibiotic[4][6][7]

Table 1: Chemical Properties of this compound

HPLC Purification Protocol

This protocol is designed for a preparative HPLC system equipped with a UV-Vis detector.

Sample Preparation
  • Obtain a crude or partially purified extract containing this compound. The initial isolation described in the literature involved butyl acetate (B1210297) extraction from the culture broth of Actinomadura sp. followed by silica gel and Sephadex LH-20 column chromatography.[1]

  • Dissolve the extract in a minimal amount of a suitable solvent. Given its solubility profile, methanol or dimethyl sulfoxide (B87167) (DMSO) are good starting choices.[6][12]

  • The final concentration should be determined empirically but a starting point of 10-50 mg/mL is recommended.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC System and Conditions

The recommended HPLC parameters are summarized in Table 2.

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm (Preparative)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 40-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 1-5 mL (dependent on sample concentration and loop size)
Column Temperature 30°C

Table 2: Preparative HPLC Parameters for this compound Purification

Purification Workflow

The overall workflow for the HPLC purification of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude/Partially Purified This compound Extract dissolve Dissolve in Methanol/DMSO start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative C18 HPLC Column filter->inject Prepared Sample gradient Gradient Elution (Water/Acetonitrile with TFA) inject->gradient detect UV Detection (254 nm & 320 nm) gradient->detect collect Fraction Collection (Based on Peak Elution) detect->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze Collected Fractions pool Pool High-Purity Fractions analyze->pool evaporate Solvent Evaporation (e.g., Rotary Evaporator) pool->evaporate end Pure this compound evaporate->end

Caption: Workflow for the HPLC Purification of this compound.

Fraction Collection and Analysis
  • Monitor the chromatogram and collect fractions corresponding to the major peak that elutes during the gradient. The retention time of this compound will need to be determined empirically.

  • Analyze the purity of the collected fractions using analytical HPLC. The analytical HPLC conditions can be adapted from the preparative method by using a smaller dimension column (e.g., C18, 5 µm, 250 x 4.6 mm) and a lower flow rate (e.g., 1 mL/min).

  • Pool the fractions that contain this compound at the desired purity (e.g., >95%).

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Expected Results

The described preparative HPLC method is expected to yield this compound with a purity of >95%, as determined by analytical HPLC. A hypothetical analytical chromatogram of a purified fraction is presented in Table 3, which summarizes the expected quantitative data.

ParameterValue
Retention Time ~15.2 min
Purity (by Area %) >95%
Recovery >80% (from the injected crude material)

Table 3: Expected Results from Analytical HPLC of Purified this compound

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Sample overloadReduce injection volume or sample concentration.
Inappropriate solvent for sample dissolutionEnsure the sample is fully dissolved in a solvent similar in strength to the initial mobile phase.
Low Resolution Gradient is too steepOptimize the gradient by making it shallower around the elution time of the target compound.
Column is old or contaminatedWash the column or replace it.
Low Recovery Compound is precipitating on the columnAdd a small amount of organic solvent to the sample or adjust the initial mobile phase composition.
Compound is unstable in the mobile phaseTry a different mobile phase modifier (e.g., formic acid instead of TFA).

Table 4: Troubleshooting Guide for HPLC Purification of this compound

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC. The described method, from sample preparation to fraction analysis, is designed to be a reliable and efficient means of obtaining high-purity this compound for research and drug development purposes. The provided parameters can be used as a starting point and may require further optimization based on the specific crude extract and available HPLC system.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a novel antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It has demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in antimicrobial susceptibility testing. It establishes the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] This value is critical for evaluating the potency of new antimicrobial compounds like this compound, monitoring resistance development, and guiding therapeutic strategies.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, which is a widely used and highly accurate technique for antimicrobial susceptibility testing. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Physicochemical Properties of this compound

A crucial consideration for designing an accurate MIC assay is the solubility of the antimicrobial agent. This compound exhibits poor water solubility but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). This property necessitates the use of a suitable solvent for the preparation of a stock solution. DMSO is a commonly used solvent for this purpose in MIC assays; however, it is essential to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect bacterial growth (typically ≤1% v/v).

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol outlines the steps for determining the MIC of this compound against Gram-positive bacteria.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Test microorganism(s) (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C Add to first column B Prepare Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D Standardized suspension C->D Add inoculum to all wells E Incubate Plate (16-20 hours, 35°C) D->E Incubate F Read and Interpret Results (Visual/Spectrophotometric) E->F Observe for growth G Determine MIC F->G Lowest concentration with no growth

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.

Procedure

1. Preparation of this compound Stock Solution

  • Due to its poor water solubility, prepare a stock solution of this compound in 100% DMSO.

  • The concentration of the stock solution should be at least 10 times the highest concentration to be tested to minimize the final concentration of DMSO in the wells. For example, if the highest desired test concentration is 128 µg/mL, prepare a stock solution of at least 1280 µg/mL.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:150 dilution of the 0.5 McFarland suspension.

3. Serial Dilution in 96-Well Plate

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the appropriate concentration of the this compound stock solution (diluted in CAMHB) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

4. Inoculation

  • Inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the final bacterial inoculum (prepared in step 2).

  • The final volume in each well will be 200 µL.

  • Do not inoculate the sterility control wells (column 12).

5. Incubation

  • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.

  • The sterility control well (column 12) should show no growth, and the growth control well (column 11) should show turbidity.

Data Presentation

The results of the MIC assay for this compound can be summarized in the following table. The provided data is illustrative, based on published MIC ranges for S. aureus.

Test MicroorganismThis compound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
S. aureus ATCC 2921364-0.78
32-
16-
8-
4-
2-
1-
0.78-
0.39+
0.20+
Growth Control0+
Sterility Control0-

Quality Control

It is imperative to include quality control (QC) strains with known MIC values for the antimicrobial agent being tested. For a new compound like this compound, initial validation with standard QC strains such as Staphylococcus aureus ATCC 29213 is recommended. The results should be within the acceptable ranges as defined by CLSI guidelines.

Signaling Pathway and Experimental Logic

The MIC assay does not directly probe a signaling pathway but rather evaluates the phenotypic outcome (inhibition of growth) of the antibiotic's interaction with its bacterial target. The logical relationship of the experimental design is to titrate the concentration of the antibiotic to determine the minimum concentration that is effective.

MIC_Logic cluster_concentration Drug Concentration Gradient cluster_outcome Bacterial Growth Outcome High_Conc High this compound Concentration No_Growth No Visible Growth High_Conc->No_Growth Inhibits MIC_Conc MIC Concentration MIC_Conc->No_Growth Inhibits (Lowest Concentration) Low_Conc Low this compound Concentration Growth Visible Growth Low_Conc->Growth Fails to Inhibit

Caption: Logical relationship between this compound concentration and bacterial growth.

References

Application Notes and Protocols for the Structural Elucidation of Decatromicin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic belonging to the spirotetronate class of natural products, isolated from Actinomadura sp.[1] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a molecule of considerable interest in the field of antibiotic drug discovery. The complex polycyclic structure of this compound necessitates a sophisticated approach for its complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the constitution and relative stereochemistry of such intricate natural products.

This document provides detailed application notes and standardized protocols for the key NMR experiments required for the complete structural elucidation of this compound. The methodologies outlined herein are based on the established techniques reported in the primary literature for the structure determination of this compound, which include 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments.[1]

Overall Strategy for Structural Elucidation

The structural elucidation of this compound via NMR spectroscopy follows a logical and stepwise workflow. The process begins with the acquisition of basic 1D NMR spectra to identify the types and numbers of protons and carbons. Subsequently, a series of 2D NMR experiments are performed to establish connectivity and spatial relationships, ultimately leading to the complete planar structure and relative stereochemistry.

G cluster_1D 1D NMR Experiments cluster_2D_Connectivity 2D Connectivity Experiments cluster_2D_Stereochem 2D Stereochemistry Experiment cluster_Structure Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Planar Structure (Constitution) COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure NOESY NOESY Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo Planar_Structure->NOESY Final_Structure Complete 3D Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure G cluster_Data NMR Data cluster_Interpretation Structural Interpretation cluster_Structure Final Structure COSY_data COSY Spectrum (¹H-¹H Correlations) Spin_Systems Identify Spin Systems (e.g., -CH-CH₂-) COSY_data->Spin_Systems HSQC_data HSQC Spectrum (¹H-¹³C One-Bond Correlations) HSQC_data->Spin_Systems HMBC_data HMBC Spectrum (¹H-¹³C Long-Range Correlations) Connect_Fragments Connect Fragments via Quaternary Carbons and Heteroatoms HMBC_data->Connect_Fragments NOESY_data NOESY Spectrum (¹H-¹H Through-Space Correlations) Assign_Stereo Assign Relative Stereochemistry NOESY_data->Assign_Stereo Spin_Systems->Connect_Fragments Final_Structure Complete Structure of This compound Connect_Fragments->Final_Structure Planar Structure Assign_Stereo->Final_Structure Stereochemistry

References

Application of Decatromicin B in bacterial cell culture studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic compound isolated from the bacterium Actinomadura sp. MK73-NF4.[1] It has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] Despite its potential, comprehensive studies on its mechanism of action and the full extent of its antibacterial spectrum have been limited due to its lack of widespread availability.[2] These application notes provide a summary of the currently available data on this compound and offer generalized protocols for its use in bacterial cell culture studies.

Physicochemical Properties

This compound is a tetronic acid derivative. It exhibits poor solubility in water and is typically dissolved in organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) for in vitro applications.[2][3]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against select Gram-positive bacteria

The following table summarizes the known MIC values for this compound. This data has been compiled from available product information, which references the original discovery publication.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (various strains)Gram-positive0.39 - 0.78
Staphylococcus aureus (MRSA, 2 strains)Gram-positive0.39, 0.78
Micrococcus luteusGram-positive0.78
Bacillus subtilisGram-positive0.78
Corynebacterium bovisGram-positive6.25

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in bacterial cell culture. It is recommended to optimize these protocols for specific bacterial strains and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO (or ethanol/methanol)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The final concentration should be at least 100x the highest desired working concentration to minimize solvent effects on bacterial growth.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium across the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria with no antibiotic) and a negative control (medium only) on each plate.

  • Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.

Protocol 3: Bacterial Growth Curve Analysis with this compound

Objective: To assess the effect of different concentrations of this compound on the growth kinetics of a bacterial strain over time.

Materials:

  • This compound stock solution

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile bacterial growth medium

  • Sterile culture flasks or a 96-well plate

  • Spectrophotometer or microplate reader

  • Shaking incubator

Procedure:

  • Inoculate fresh, pre-warmed growth medium with an overnight culture of the desired bacterial strain to an initial OD600 of approximately 0.05.

  • Dispense the inoculated culture into sterile flasks or the wells of a 96-well plate.

  • Add this compound to the cultures at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a no-antibiotic control.

  • Incubate the cultures in a shaking incubator at the optimal temperature for the bacterial strain.

  • Measure the OD600 of the cultures at regular time intervals (e.g., every 30-60 minutes) for up to 24 hours.

  • Plot the OD600 values against time to generate growth curves for each concentration of this compound.

  • Analyze the growth curves to determine the effect of this compound on the lag phase, exponential growth rate, and final cell density.

Mandatory Visualizations

As the specific signaling pathways affected by this compound are currently unknown, the following diagrams illustrate a general experimental workflow and a conceptual overview of potential antibiotic mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution MIC_Assay MIC Determination (Broth Microdilution) Stock_Solution->MIC_Assay Growth_Curve Growth Curve Analysis Stock_Solution->Growth_Curve Bacterial_Culture Prepare Bacterial Inoculum Bacterial_Culture->MIC_Assay Bacterial_Culture->Growth_Curve MIC_Value Determine MIC Value MIC_Assay->MIC_Value Growth_Kinetics Analyze Growth Kinetics Growth_Curve->Growth_Kinetics

Caption: Experimental workflow for evaluating this compound.

antibiotic_mechanisms cluster_bacterium Bacterial Cell Antibiotic Antibiotic (e.g., this compound) Cell_Wall Cell Wall Synthesis Antibiotic->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Antibiotic->Protein_Synthesis Inhibition DNA_Replication DNA Replication & Repair Antibiotic->DNA_Replication Inhibition Folic_Acid Folic Acid Metabolism Antibiotic->Folic_Acid Inhibition Cell_Membrane Cell Membrane Integrity Antibiotic->Cell_Membrane Disruption

Caption: Potential mechanisms of antibiotic action in bacteria.

References

Proper storage and handling conditions for Decatromicin B powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage and handling of Decatromicin B powder to ensure its stability, integrity, and safe use in a laboratory setting.

Product Information

This compound is a bacterial metabolite originally isolated from Actinomadura sp. It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The compound is supplied as an off-white to light tan solid powder.[4][5]

Storage and Stability

Proper storage is critical to maintain the stability and efficacy of this compound powder. The following table summarizes the recommended storage conditions and stability data.

FormStorage TemperatureDurationNotes
Powder -20°C≥ 4 yearsKeep in a tightly sealed container, protected from light and moisture.
In Solvent -80°CUp to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles.

Shipping: this compound is typically shipped on blue ice or wet ice, though it may also be shipped at ambient temperatures for short durations. Upon receipt, it is imperative to transfer the product to the recommended storage conditions immediately.

Handling Protocols

3.1. General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound powder from receipt to storage.

cluster_receiving Receiving cluster_preparation Preparation cluster_solubilization Solubilization (If Required) cluster_storage Storage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Product Information Inspect->Verify Transfer Transfer to Fume Hood Verify->Transfer Proceed if OK Don_PPE Don Appropriate PPE Transfer->Don_PPE Equilibrate Equilibrate to Room Temperature Don_PPE->Equilibrate Weigh Weigh Desired Amount Equilibrate->Weigh Add_Solvent Add Recommended Solvent Weigh->Add_Solvent Prepare solution Store_Powder Store Powder at -20°C Weigh->Store_Powder Store remaining powder Vortex Vortex to Dissolve Add_Solvent->Vortex Store_Solution Store Solution at -80°C Vortex->Store_Solution

Caption: Workflow for Handling this compound Powder.

3.2. Safety Precautions

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling potent chemical compounds should be followed.

  • Engineering Controls: Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses or goggles to prevent eye contact.

    • Lab Coat: A lab coat should be worn to protect personal clothing.

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

3.3. Protocol for Preparing a Stock Solution

This compound has poor water solubility and should be dissolved in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder and transfer it to a sterile vial.

  • Solubilization: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Mixing: Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.

  • Storage: Store the aliquoted stock solution at -80°C for long-term storage.

Logical Relationships in Safe Handling

The following diagram outlines the key logical relationships to consider for the safe and effective handling of this compound.

cluster_compound Compound Properties cluster_handling Handling Procedures cluster_storage Storage Conditions Powder Potent Powdered Compound Fume_Hood Use Chemical Fume Hood Powder->Fume_Hood PPE Wear Appropriate PPE Powder->PPE Solubility Poor Water Solubility Organic_Solvent Use Organic Solvents Solubility->Organic_Solvent Stability Temperature & Light Sensitive Aliquoting Aliquot for Single Use Stability->Aliquoting Freeze_Powder Store Powder at -20°C Stability->Freeze_Powder Freeze_Solution Store Solution at -80°C Stability->Freeze_Solution

Caption: Key Considerations for this compound Handling.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies for Decatromicin B, a novel macrolide antibiotic with activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. The following protocols are intended as a foundational framework that can be adapted to specific research questions and institutional guidelines.

Introduction to this compound

This compound is an antibiotic isolated from Actinomadura sp. MK73-NF4.[1] It belongs to the macrolide class of antibiotics, which typically act by inhibiting bacterial protein synthesis[2][3]. Its reported activity against MRSA makes it a promising candidate for further preclinical development[1]. Due to the common hydrophobic nature of novel drug candidates, formulation strategies to enhance solubility and bioavailability for in vivo administration are critical considerations.

Animal Model Selection

The choice of animal model is a critical step in predicting the potential clinical efficacy of a new antibiotic. Murine models are frequently used for initial efficacy testing due to their cost-effectiveness and the availability of well-characterized infection models.

Recommended Models for Gram-Positive Infections:

  • Murine Thigh Infection Model: This localized infection model is widely used to assess the efficacy of antibiotics against specific pathogens. It allows for the direct measurement of bacterial burden in the thigh muscle, providing a clear endpoint for efficacy.

  • Murine Systemic Infection (Sepsis) Model: This model evaluates the ability of an antibiotic to protect against a disseminated, life-threatening infection. Survival is the primary endpoint, providing a robust measure of overall efficacy.

  • Murine Pneumonia Model: For assessing efficacy against respiratory pathogens, this model involves intratracheal or intranasal inoculation of bacteria. Endpoints include bacterial load in the lungs and survival.

Experimental Design and Protocols

Formulation of this compound for In Vivo Administration

As the solubility of this compound is not explicitly defined, a formulation study is recommended. For hydrophobic compounds, several methods can be employed to achieve a suitable formulation for parenteral administration:

  • Co-solvent systems: Utilizing biocompatible solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.

  • Micellar formulations: Using amphiphilic block copolymers to form micelles that encapsulate the hydrophobic drug.

  • Liposomal formulations: Encapsulating the drug within lipid bilayers.

  • Nanoparticle suspensions: Reducing the particle size of the drug to the nanoscale to improve dissolution.

Protocol: Preparation of a Sample Formulation (Co-solvent)

  • Dissolve this compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO).

  • Slowly add this solution to a larger volume of a sterile, biocompatible co-solvent (e.g., 20% PEG 400 in saline) while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates.

  • Filter the solution through a 0.22 µm sterile filter before administration.

Murine Thigh Infection Model Protocol

Objective: To determine the in vivo efficacy of this compound in reducing the bacterial load of a clinically relevant Gram-positive pathogen (e.g., MRSA) in a localized infection.

Materials:

  • 6-8 week old female BALB/c mice.

  • Log-phase culture of MRSA (e.g., USA300).

  • Cyclophosphamide (B585) for inducing neutropenia (optional, to create a more stringent model).

  • This compound formulation.

  • Vehicle control.

  • Positive control antibiotic (e.g., Vancomycin, Linezolid).

  • Sterile saline.

  • Anesthesia.

Procedure:

  • Induction of Neutropenia (Optional): Administer cyclophosphamide intraperitoneally (IP) four days and one day prior to infection.

  • Infection:

    • Anesthetize mice.

    • Inject 0.1 mL of a log-phase MRSA culture (approximately 1-5 x 10^5 CFU) intramuscularly into the right thigh muscle.

  • Treatment:

    • At 2 hours post-infection, administer the first dose of this compound, vehicle control, or positive control via the desired route (e.g., intravenous (IV), subcutaneous (SC), or intraperitoneal (IP)).

    • Administer subsequent doses according to the planned dosing schedule (e.g., once or twice daily for 1-2 days).

  • Endpoint Analysis:

    • At 24 or 48 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the muscle tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate plates overnight at 37°C and count the number of colony-forming units (CFU).

    • Express the results as log10 CFU per gram of tissue.

Murine Sepsis Model Protocol

Objective: To evaluate the ability of this compound to protect mice from mortality induced by a systemic bacterial infection.

Procedure:

  • Infection: Inject mice intraperitoneally with a lethal dose (predetermined LD50) of MRSA.

  • Treatment: Begin treatment 1-2 hours post-infection with this compound, vehicle, or a positive control antibiotic.

  • Monitoring: Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.

  • Endpoint: The primary endpoint is the percentage of survival in each treatment group.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound in the Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Dosing RegimenMean Bacterial Load (log10 CFU/g tissue) ± SDReduction in Bacterial Load vs. Vehicle (log10 CFU/g)
Vehicle Control-BID8.5 ± 0.4-
This compound10BID6.2 ± 0.62.3
This compound30BID4.8 ± 0.53.7
Vancomycin50BID5.1 ± 0.73.4

Table 2: Survival Rates in the Murine Sepsis Model

Treatment GroupDose (mg/kg)Dosing RegimenNumber of AnimalsSurvival Rate (%) at Day 7
Vehicle Control-BID100
This compound10BID1040
This compound30BID1080
Linezolid75BID1070

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens. A preliminary pharmacokinetic study should be conducted to determine key parameters such as clearance, volume of distribution, and half-life. These parameters, in conjunction with the minimum inhibitory concentration (MIC) of this compound against the target pathogen, can be used to calculate PK/PD indices that often correlate with efficacy.

Table 3: Key Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Clearance (CL)To be determined
Volume of Distribution (Vd)To be determined
Half-life (t1/2)To be determined
Cmax (at a given dose)To be determined
AUC0-24 (at a given dose)To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization Infection_Induction Induction of Infection (Thigh or Sepsis Model) Animal_Acclimatization->Infection_Induction Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection_Induction Drug_Formulation This compound Formulation Treatment_Groups Administer Treatment Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control Drug_Formulation->Treatment_Groups Infection_Induction->Treatment_Groups Thigh_Model Thigh Model: Bacterial Load (CFU/g) Treatment_Groups->Thigh_Model Sepsis_Model Sepsis Model: Survival Monitoring Treatment_Groups->Sepsis_Model macrolide_moa cluster_bacterium Bacterial Cell Ribosome 50S Subunit 30S Subunit Protein Growing Polypeptide Chain mRNA mRNA Decatromicin_B This compound Decatromicin_B->Ribosome:f0 Inhibition Inhibition of Translocation

References

Application Notes and Protocols for the Quantification of Decatromicin B in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a macrolide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development. While specific validated methods for this compound are not widely published, this document provides detailed protocols for its quantification based on established and validated methods for structurally similar macrolide antibiotics. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a more accessible alternative.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This occurs through its binding to the 50S subunit of the bacterial ribosome.[3][4] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately halting the elongation of the polypeptide chain.[5] This targeted action against bacterial ribosomes, which differ from eukaryotic ribosomes, accounts for its selective toxicity.

macrolide_mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site E_site E Site P_site->E_site Translocation A_site A Site A_site->P_site Translocation Exit Exit E_site->Exit Exits Exit_Tunnel Nascent Peptide Exit Tunnel Block_Translocation Blocks Translocation of Peptidyl-tRNA Exit_Tunnel->Block_Translocation Decatromicin_B This compound Binding Binds to 50S Subunit near Exit Tunnel Decatromicin_B->Binding Binding->Exit_Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Block_Translocation->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site Enters A site tRNA_P Peptidyl-tRNA

Caption: Mechanism of action of this compound.

Analytical Methods for Quantification

Method 1: LC-MS/MS for High-Sensitivity Quantification in Plasma

This method is ideal for studies requiring low detection limits, such as pharmacokinetic analyses.

Experimental Workflow:

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate and Reconstitute Supernatant->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Quantification Data Analysis and Quantification LC_MS->Quantification

References

Application Notes: Decatromicin B as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decatromicin B is a potent antibiotic belonging to the tetronic acid class, isolated from the fermentation broth of Actinomadura sp.[1][2][3]. It exhibits significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains[1][4]. Its complex structure and potent antibacterial properties make it a valuable reference standard for various applications in antibiotic research and drug development. These application notes provide an overview of this compound and protocols for its use as a reference standard in key microbiological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the correct handling, storage, and preparation of stock solutions for experimental use.

PropertyValueReference
Molecular FormulaC45H56Cl2N2O10
Molecular Weight855.84 g/mol
AppearanceOff-white to light tan solid
SolubilitySoluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.
StorageLong-term storage at -20°C.

Biological Activity

This compound is primarily active against Gram-positive bacteria. Its efficacy against both antibiotic-sensitive and resistant strains, such as MRSA, underscores its potential in antimicrobial research. Due to limited publicly available data, a comprehensive antibacterial spectrum is not available. However, its potent activity against MRSA has been documented.

Table of Antibacterial Activity of this compound

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)Data not publicly available in quantitative format, but described as potent.
Other Gram-positive bacteriaVariousInhibited
Gram-negative bacteriaVariousLimited to no activity reported

Putative Mechanism of Action

As a member of the tetronic acid family of antibiotics, this compound is hypothesized to interfere with essential bacterial cellular processes. While the exact mechanism has not been fully elucidated, many tetronic acids are known to inhibit fatty acid synthesis, a critical pathway for bacterial survival. The proposed mechanism involves the inhibition of key enzymes in this pathway, leading to the disruption of bacterial cell membrane integrity and ultimately, cell death.

G cluster_bacterium Bacterial Cell decatromicin_b This compound fatty_acid_synthesis Fatty Acid Synthesis Pathway decatromicin_b->fatty_acid_synthesis Inhibition cell_membrane Cell Membrane fatty_acid_synthesis->cell_membrane Maintains Integrity membrane_disruption Cell Membrane Disruption fatty_acid_synthesis->membrane_disruption Leads to cell_death Bacterial Cell Death membrane_disruption->cell_death Causes G start Start weigh Weigh this compound start->weigh add_dmso Add DMSO to 10 mg/mL weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end G start Start prepare_dilutions Prepare this compound Serial Dilutions in Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum add_inoculum Add Inoculum to Wells prepare_dilutions->add_inoculum prepare_inoculum->add_inoculum add_controls Include Positive and Negative Controls add_inoculum->add_controls incubate Incubate at 37°C for 18-24h add_controls->incubate read_mic Read MIC (Lowest Clear Well) incubate->read_mic end End read_mic->end G start Start prepare_disks Impregnate and Dry Paper Disks start->prepare_disks prepare_lawn Prepare Bacterial Lawn on MHA Plate start->prepare_lawn place_disk Place Disk on Agar prepare_disks->place_disk prepare_lawn->place_disk incubate Incubate at 37°C for 18-24h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Troubleshooting & Optimization

Improving the yield of Decatromicin B from Actinomadura fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the yield of Decatromicin B from Actinomadura fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is yield improvement critical?

This compound is a spirotetronate polyketide antibiotic produced by the bacterium Actinomadura sp.[1] It shows potent growth-inhibiting activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1] Improving its fermentation yield is crucial for making its large-scale production economically viable for research and potential therapeutic applications.

Q2: What are the primary factors that influence the yield of this compound?

Actinomadura fermentation is a complex process where yield is influenced by a combination of biological and chemical factors.[2][3] The most critical factors include:

  • Strain Genetics: The inherent metabolic capacity of the Actinomadura strain.

  • Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements.[4][5]

  • Physical Parameters: Environmental conditions such as pH, temperature, agitation (stirring rate), and aeration (dissolved oxygen).[3][6][7]

  • Process Variables: Inoculum size, fermentation time, and seed age.[2][8]

Q3: What is a good starting point for Actinomadura fermentation conditions?

While optimal conditions are strain-specific, a typical starting point for actinomycetes fermentation can be derived from related studies. Most actinomycetes have an optimal growth temperature between 28-37°C and a preferred initial pH range of 6.0 to 8.0.[2][9] Agitation and aeration are crucial for supplying oxygen and ensuring nutrient homogeneity.[6][7]

Q4: How can I improve my Actinomadura strain for higher this compound yield?

Strain improvement is a foundational step for enhancing antibiotic production. Techniques include:

  • Random Mutagenesis: Using methods like Atmospheric and Room Temperature Plasma (ARTP) to induce mutations, followed by screening for high-yielding mutants.[8][10]

  • Ribosome Engineering: Introducing mutations that confer resistance to certain antibiotics, which can sometimes lead to the overexpression of secondary metabolite gene clusters.[8][11]

  • Metabolic Engineering: Overexpressing regulatory genes or key enzymes within the this compound biosynthetic pathway to increase metabolic flux towards the final product.[12]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during Actinomadura fermentation for this compound production.

Problem: Low or No this compound Production Despite Good Growth

Q: My culture shows good biomass (high cell density), but the final yield of this compound is negligible. What should I investigate?

A: This common issue suggests that the culture is favoring primary metabolism (growth) over secondary metabolism (antibiotic production).

  • Check Carbon and Nitrogen Sources: The type and ratio of carbon and nitrogen are critical. Some readily metabolized carbon sources might promote rapid growth but repress antibiotic synthesis. Try different carbon sources like soluble starch or dextrin (B1630399) instead of just glucose.[8][9] Similarly, complex nitrogen sources like soybean meal or peptone can be more effective than simple ones.[2][13]

  • Verify Fermentation Time: Antibiotic production often begins in the late logarithmic or stationary phase of growth. You may be harvesting too early. It is essential to run a time-course experiment to determine the optimal fermentation duration for peak production, as prolonged fermentation can lead to product degradation.[3]

  • Assess Phosphate (B84403) Levels: High concentrations of phosphate can suppress the production of some secondary metabolites in actinomycetes. Ensure that phosphate levels in your medium are not in excess.

Problem: Inconsistent Yields Between Fermentation Batches

Q: I am observing significant batch-to-batch variability in my this compound yield. What are the likely causes?

A: Inconsistency often points to a lack of precise control over initial conditions.

  • Standardize Inoculum: The age and size of the inoculum are critical. A lower inoculum density may reduce product formation, while an overly dense inoculum can lead to nutrient depletion before secondary metabolism begins.[3] Prepare your seed culture following a strict protocol to ensure a consistent physiological state and spore/mycelia concentration at the time of inoculation.[14]

  • Control Initial pH: The initial pH of the fermentation medium has a profound effect on enzyme activity and nutrient uptake.[2][8] Ensure the pH is accurately measured and adjusted after autoclaving and before inoculation, as heat can alter the pH of buffered solutions.

  • Ensure Medium Homogeneity: Prepare a large master mix of your medium instead of weighing components for each individual flask to minimize small variations in composition.

Problem: Poor Mycelial Growth (Low Biomass)

Q: My Actinomadura culture is not growing well, leading to low biomass and consequently low antibiotic yield. What could be the issue?

A: Poor growth points to suboptimal culture conditions or medium composition.

  • Evaluate Seed Culture Health: A healthy, actively growing seed culture is paramount. Ensure your spore stock is viable and that the seed culture is incubated under optimal conditions (temperature, agitation) before being used to inoculate the production fermenter.

  • Re-evaluate Medium Composition: The medium may be lacking essential nutrients or have an improper carbon-to-nitrogen ratio. Review the components and consider testing different media formulations.[5]

  • Check Physical Parameters: Confirm that the temperature and pH are within the optimal range for your Actinomadura species.[9] Also, ensure adequate aeration, as insufficient oxygen is a common limiting factor for the growth of aerobic actinomycetes.[6][7]

Problem: Visible Contamination in the Fermenter

Q: I see mold or notice a putrid smell from my fermentation. What should I do?

A: Any sign of contamination means the fermentation has failed and must be discarded immediately to prevent the spread of contaminants.[15]

  • Immediate Action: Discard the entire batch. Do not attempt to salvage it.

  • Review Sterilization Protocols: Thoroughly check your aseptic techniques. This includes the sterilization of the fermenter, all media components, transfer lines, and sampling ports. Ensure your autoclave is reaching the correct temperature and pressure for the required duration.

  • Maintain a Clean Environment: All inoculations and sampling should be performed in a clean environment, such as a laminar flow hood, to minimize the risk of airborne contamination.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Actinomadura Spore Suspension

  • Cultivation: Grow the Actinomadura strain on a suitable solid agar (B569324) medium (e.g., ISP2 solid medium) at 28°C for 7-10 days or until mature spores are visible.[8]

  • Harvesting: Aseptically scrape the surface of the mature culture using a sterile loop or cotton swab.

  • Suspension: Transfer the harvested spores and mycelia into a sterile tube containing a saline solution (0.85% NaCl) and sterile glass beads.

  • Homogenization: Vortex the tube for 15-30 minutes to break up mycelial clumps and create a uniform spore suspension.[8]

  • Quantification: Use a hemocytometer to count the spore concentration. Adjust the concentration as needed for your experiments.

  • Storage: The spore suspension can be used immediately or mixed with sterile glycerol (B35011) (to a final concentration of 20-25%) and stored at -80°C for long-term use.

Protocol 2: Shake Flask Fermentation Optimization (One-Factor-at-a-Time)

This protocol is designed to identify the optimal level of a single variable (e.g., carbon source, pH).

  • Medium Preparation: Prepare a basal fermentation medium in multiple baffled Erlenmeyer flasks (e.g., 250 mL flasks containing 50 mL of medium).[16]

  • Variable Setup: Modify a single parameter in each set of flasks. For example, to test pH, adjust the initial pH of the medium in different sets to 6.0, 6.5, 7.0, 7.5, and 8.0. Keep all other parameters (temperature, inoculum size, etc.) constant.

  • Inoculation: Inoculate each flask with a standardized amount of the Actinomadura spore suspension or seed culture (e.g., 5% v/v).[3]

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 180-220 rpm) at a constant temperature (e.g., 28°C) for the predetermined fermentation time (e.g., 7 days).[2][3]

  • Sampling and Analysis: At the end of the fermentation, harvest the broth. Separate the mycelium from the supernatant by centrifugation.

  • Quantification: Measure the biomass (dry cell weight) and quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

  • Data Analysis: Plot the yield of this compound against the tested variable (e.g., pH) to determine the optimal level for that specific parameter.

Section 4: Data Tables and Visualizations

Data Presentation

Table 1: Typical Fermentation Parameter Ranges for Antibiotic Production in Actinomycetes

ParameterTypical RangeRationale & Considerations
Temperature 25 - 37 °CAffects enzyme kinetics and microbial growth rate.[2]
Initial pH 6.0 - 8.0Influences nutrient uptake and stability of the final product.[8][9]
Agitation Speed 150 - 250 rpmEnsures proper mixing and oxygen transfer, but excessive shear force can damage mycelia.[7][17]
Inoculum Volume 2 - 10 % (v/v)Impacts the length of the lag phase and final cell density.[2][18]
Fermentation Time 4 - 10 daysSecondary metabolite production is often highest in the stationary phase.[2][3]

Table 2: Example of OFAT Data for Carbon Source Optimization

Carbon Source (10 g/L)Biomass (g/L Dry Weight)This compound Yield (mg/L)
Glucose5.845.2
Soluble Starch4.978.5
Dextrin5.165.1
Maltose5.551.7
Glycerol4.233.9

Note: Data is hypothetical for illustrative purposes.

Visualizations

Fermentation_Optimization_Workflow cluster_0 Phase 1: Strain & Media cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up A Strain Selection/ Improvement (e.g., ARTP) B Screening of Carbon & Nitrogen Sources A->B C Optimization of Physical Parameters (pH, Temp) B->C D Optimization of Process Variables (Inoculum, Time) C->D E Bioreactor Scale-Up (Aeration, Agitation Control) D->E caption General workflow for optimizing this compound production.

Caption: General workflow for optimizing this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield Detected CheckBiomass Is Biomass (Growth) Normal? Start->CheckBiomass LowBiomass Poor Growth CheckBiomass->LowBiomass No NormalBiomass Good Growth CheckBiomass->NormalBiomass Yes Action_Growth Troubleshoot Growth: - Check Seed Culture - Re-evaluate Medium - Verify Temp/pH/Aeration LowBiomass->Action_Growth Action_Production Troubleshoot Production: - Optimize C/N Ratio - Check Phosphate Levels - Run Time-Course Study - Test Precursors/Inducers NormalBiomass->Action_Production caption Troubleshooting logic for addressing low product yield.

Caption: Troubleshooting logic for addressing low product yield.

Metabolic_Pathway_Concept cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Glycolysis Glycolysis (e.g., Glucose) TCA TCA Cycle Glycolysis->TCA Pyruvate Precursors Key Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Glycolysis->Precursors TCA->Precursors PKS Polyketide Synthase (PKS) Pathway Precursors->PKS DecatromicinB This compound PKS->DecatromicinB caption Simplified pathway showing primary metabolism feeding secondary metabolism.

References

Technical Support Center: Addressing Solubility Challenges of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Decatromicin B in aqueous solutions.

Overview of this compound Solubility

This compound is a tetronic acid antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] A significant challenge in its experimental and preclinical development is its poor solubility in aqueous solutions.[1][2][3][4][5] However, it is soluble in organic solvents such as ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] This guide will provide systematic approaches to determine and enhance the aqueous solubility of this compound.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound in aqueous solutions.

Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the aqueous medium. Direct addition of a concentrated organic stock solution into an aqueous buffer can cause immediate precipitation.

  • Solution:

    • Determine the Kinetic and Thermodynamic Solubility: Before proceeding with experiments, it is crucial to determine the solubility limits of this compound in your specific aqueous buffer. Detailed protocols for these assays are provided below.

    • Use of Co-solvents: For initial experiments, consider using a buffer system containing a percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol, or PEG 300).[7] Note that the presence of organic solvents may influence biological assays.

    • pH Adjustment: The solubility of ionizable compounds can be significantly affected by pH.[7] Determine the pKa of this compound and assess its solubility at different pH values to find an optimal range.

Problem 2: Inconsistent results in biological assays possibly due to poor solubility.

  • Possible Cause: Undissolved compound can lead to inaccurate concentration determination and variable results.[8][9] The formation of very small, filter-passing aggregates can also lead to inconsistent biological activity.[10]

  • Solution:

    • Visual Inspection and Filtration: Always visually inspect your solutions for any precipitate. For critical experiments, it is advisable to filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

    • Employ a Solubility Enhancement Strategy: If the required concentration for your assay is above the measured solubility, you must employ a formulation strategy to enhance its solubility. Options include creating a solid dispersion, using cyclodextrin (B1172386) complexes, or developing a lipid-based formulation.

Problem 3: Difficulty in preparing a stock solution of this compound.

  • Possible Cause: Use of an inappropriate solvent.

  • Solution: this compound is reported to be soluble in DMSO, DMF, ethanol, and methanol.[1][2][3][4] For most biological applications, DMSO is a common choice for preparing high-concentration stock solutions.[8][9][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock is added to an aqueous buffer.[8][9][11][12][14] It is a high-throughput method often used in early drug discovery.[8][9][14][15]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution.[8][9][13] It is determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[8][9][16] For initial screening, kinetic solubility can be useful. For formulation development and more definitive studies, thermodynamic solubility is the gold standard.[9][13][16]

Q3: Can I use DMSO to solubilize this compound for my cell-based assays?

A3: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds.[8][9][11][12] However, it is crucial to ensure that the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[17]

Q4: What are the most common strategies to improve the aqueous solubility of a compound like this compound?

A4: Several strategies can be employed:

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[2][10][18][19][20] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[18]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[21][22][23][24][25]

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic drugs in a lipid matrix that forms an emulsion upon contact with aqueous fluids.[7][16][26][27][28]

Q5: How does the mechanism of action of this compound relate to its solubility?

A5: this compound is an antibiotic that inhibits the growth of Gram-positive bacteria.[1][2][3][4][5][6][23][29][30] While the precise molecular target is not detailed in the provided search results, its efficacy depends on reaching its target in the bacteria. Poor aqueous solubility can limit the bioavailable concentration of the drug, thereby reducing its antibacterial effect in aqueous test media. Enhancing its solubility is key to ensuring an effective concentration at the site of action.

Quantitative Data Summary

As no specific quantitative solubility data for this compound was found, the following table summarizes the general solubility characteristics and provides a template for researchers to populate with their experimental data.

Solvent/SystemSolubilityRecommended Use
Water/Aqueous BuffersPoorTarget medium for solubility enhancement
DMSOSolubleStock solution preparation
DMFSolubleStock solution preparation
EthanolSolubleStock solution preparation, co-solvent
MethanolSolubleStock solution preparation
Formulation Approaches
Co-solvent System (e.g., 10% Ethanol in PBS)To be determinedInitial exploratory experiments
Cyclodextrin Complex (e.g., with HP-β-CD)To be determinedFor improved aqueous solubility
Solid Dispersion (e.g., with PEG 6000)To be determinedFor enhanced dissolution and solubility
Lipid-Based Formulation (e.g., SMEDDS)To be determinedFor oral delivery applications

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure there is visible undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to reach equilibrium.[8][16]

  • Phase Separation: After incubation, allow the suspension to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of this compound in the tested buffer.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve a known amount of this compound and a hydrophilic carrier (e.g., PEG 6000 or PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).[10][19] A typical drug-to-carrier ratio to start with is 1:9 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: The resulting powder can be used for dissolution studies to assess the enhancement in solubility.

Protocol 3: Preparation of a Cyclodextrin Complex (Kneading Method)
  • Mixing: Place a 1:1 molar ratio of this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar.[24]

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture and knead it for 30-60 minutes to form a paste.[24]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a sieve.

  • Evaluation: The solubility of the complex can then be determined and compared to that of the free drug.

Visualizations

experimental_workflow Workflow for Addressing this compound Solubility Issues cluster_0 Initial Assessment cluster_1 Solubility Evaluation cluster_2 Solubility Enhancement Strategies cluster_3 Final Application start Start with this compound Powder prep_stock Prepare Stock in Organic Solvent (e.g., DMSO) start->prep_stock sol_assay Determine Aqueous Solubility (Kinetic & Thermodynamic) prep_stock->sol_assay check_sol Is Solubility Sufficient for Assay? sol_assay->check_sol co_solvent Use Co-solvents check_sol->co_solvent No solid_disp Solid Dispersion check_sol->solid_disp No cyclo Cyclodextrin Complexation check_sol->cyclo No lipid Lipid-Based Formulation check_sol->lipid No proceed Proceed with Experiment check_sol->proceed Yes co_solvent->proceed solid_disp->proceed cyclo->proceed lipid->proceed fail Re-evaluate Formulation or Experiment proceed->fail If experiment fails troubleshooting_logic Troubleshooting Logic for this compound Precipitation issue Issue: Precipitation in Aqueous Solution cause1 Possible Cause: Concentration > Thermodynamic Solubility issue->cause1 cause2 Possible Cause: Rapid Solvent Shift issue->cause2 solution1 Solution: Determine Solubility Limit cause1->solution1 solution3 Solution: Employ Formulation Strategy (e.g., Solid Dispersion) cause1->solution3 solution2 Solution: Use Co-solvents cause2->solution2

References

Technical Support Center: Troubleshooting Decatromicin B MIC Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for the hypothetical novel antibiotic, Decatromicin B. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is considered acceptable variability in a this compound MIC assay?

For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests using a quality control (QC) strain, the MIC value should be within +/- one twofold dilution from the modal MIC value.[1] For instance, if the most frequent MIC result for a QC strain is 4 µg/mL, 95% of the results should fall between 2 µg/mL and 8 µg/mL.

Q2: What are the most common sources of variability in this compound MIC assays?

The most significant sources of variability in MIC assays stem from inconsistencies in key experimental steps.[2][3][4] These include:

  • Inoculum Preparation: The density of the bacterial suspension is a critical factor.[3][5] An inoculum that is too dense can lead to falsely elevated MICs, while a diluted inoculum can result in artificially low values.[3]

  • Media Composition: Variations in the type of media, batch-to-batch differences, pH, and cation concentrations (particularly Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of antimicrobial agents.[5][6]

  • This compound Preparation and Handling: Errors in weighing, dissolving, or serially diluting this compound are a direct source of variability. The compound's stability in the chosen solvent and assay medium is also a crucial factor.

  • Incubation Conditions: Deviations in incubation time, temperature, or atmospheric conditions can alter bacterial growth rates and, consequently, MIC values.[5]

  • Endpoint Reading: Subjectivity in visually determining the endpoint of bacterial growth can introduce variability between operators.

Q3: How often should I run quality control (QC) strains?

Quality control strains with known MIC ranges should be tested each time a new batch of reagents (e.g., media, this compound) is used and on each day of testing.[7][8] This regular monitoring ensures the accuracy and reproducibility of the testing procedure.[7][9]

Q4: My MIC values for the quality control strain are consistently out of the acceptable range. What should I do?

If your QC results are out of range, all MIC results obtained in the same run should be considered invalid. A systematic investigation is necessary to identify the source of the error before repeating the assay. The troubleshooting workflow provided in this guide can help pinpoint the issue.

Troubleshooting Guide for Inconsistent MIC Results

High variability in MIC results is a common challenge. Use the following workflow to diagnose the potential source of the inconsistency.

G cluster_troubleshooting Assay Parameter Investigation start Inconsistent MIC Results Observed check_qc Are QC Strain MICs Within Acceptable Range? start->check_qc troubleshoot_assay Systematically Troubleshoot Assay Parameters check_qc->troubleshoot_assay No review_protocol Review and Adhere to Standardized Protocol (e.g., CLSI) check_qc->review_protocol Yes check_inoculum Verify Inoculum Preparation: - 0.5 McFarland Standard - Final Well Concentration troubleshoot_assay->check_inoculum check_media Examine Growth Medium: - Correct Type (e.g., CAMHB) - pH and Cation Content - Lot Number Consistency troubleshoot_assay->check_media check_compound Assess this compound: - Fresh Stock Solution - Accurate Dilutions - Solubility and Stability troubleshoot_assay->check_compound check_incubation Confirm Incubation Conditions: - Calibrated Incubator (35°C ± 2°C) - Consistent Duration (16-20h) - Proper Plate Stacking troubleshoot_assay->check_incubation check_reading Standardize Endpoint Reading: - Consistent Light Source - Use of a Reading Mirror - Second Observer Verification troubleshoot_assay->check_reading check_inoculum->review_protocol check_media->review_protocol check_compound->review_protocol check_incubation->review_protocol check_reading->review_protocol

Caption: Troubleshooting workflow for inconsistent MIC results.
Data Presentation: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution
MIC values are consistently too high for QC strains.Inoculum density is too high.Standardize inoculum to a 0.5 McFarland standard and verify final well concentration.[3][5]
Degradation of this compound.Prepare fresh stock solutions for each experiment. Verify proper storage conditions (temperature, light protection).
MIC values are consistently too low for QC strains.Inoculum density is too low.Ensure the bacterial suspension matches the 0.5 McFarland standard before dilution.
Error in this compound stock concentration.Re-weigh the compound and prepare a new stock solution.
High well-to-well variability within a single plate.Pipetting errors during serial dilution or inoculation.Use calibrated pipettes. Ensure proper mixing in wells during serial dilution.
"Skipped wells" (growth in higher concentration wells).Repeat the experiment, paying close attention to the dilution process. If the issue persists, it could be a paradoxical effect of the compound.[10]
Inconsistent results between different experimental days.Batch-to-batch variation in media.Use a single, high-quality lot of commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments.[3]
Fluctuations in incubation conditions.Use a calibrated incubator and ensure consistent incubation times.[5]

Experimental Protocols

Broth Microdilution MIC Assay (as per CLSI guidelines)

This protocol is a standardized method for determining the MIC of this compound.[11][12][13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inoculum 1. Prepare Inoculum: - Select 3-5 colonies from fresh agar (B569324) plate. - Suspend in saline to 0.5 McFarland turbidity. dilute_inoculum 2. Dilute Inoculum: - Dilute standardized suspension in CAMHB to achieve ~5 x 10^5 CFU/mL in final wells. prep_inoculum->dilute_inoculum inoculate_plate 4. Inoculate Plate: - Add diluted inoculum to all wells (except sterility control). dilute_inoculum->inoculate_plate prep_compound 3. Prepare this compound: - Create stock solution in appropriate solvent. - Perform 2-fold serial dilutions in 96-well plate. prep_compound->inoculate_plate incubate_plate 5. Incubate: - 35°C ± 2°C for 16-20 hours. inoculate_plate->incubate_plate read_mic 6. Read MIC: - Visually inspect for turbidity. - MIC = lowest concentration with no visible growth. incubate_plate->read_mic check_controls 7. Validate Controls: - Growth control must be turbid. - Sterility control must be clear. read_mic->check_controls

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

  • This compound and Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[5]

    • Add 50 µL of the diluted inoculum to each well (except the sterility control), for a final volume of 100 µL per well.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[14]

Agar Dilution MIC Assay

The agar dilution method is an alternative for determining MIC values and can be advantageous for testing multiple isolates simultaneously.[15][16][17]

Detailed Steps:

  • Media Preparation:

    • Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a different concentration of this compound.

    • To do this, add 1 part of the appropriate this compound concentration to 9 parts of molten MHA, mix well, and pour into sterile petri dishes.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.

    • Optionally, dilute this further to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum-replicating device, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of this compound.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar. A faint haze or a single colony at the inoculum spot is disregarded.

Quality Control Strains and Expected MIC Ranges

Regular testing of QC strains is crucial for ensuring the accuracy and precision of the MIC assay.[7][9][18] The following table provides hypothetical acceptable MIC ranges for commonly used QC strains with this compound. Note: These ranges would need to be established through multi-laboratory studies as described by CLSI M23 guidelines.[1]

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292131 - 4
Escherichia coli259224 - 16
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292122 - 8

This technical support guide provides a framework for troubleshooting variability in this compound MIC assays. By adhering to standardized protocols and systematically investigating potential sources of error, researchers can enhance the reliability and reproducibility of their results. For further details on standardized methods, consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][19][20][21][22][23]

References

Optimizing dosage and administration routes for in vivo studies of Decatromicin B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies of Decatromicin B.

I. Troubleshooting Guide

Researchers may encounter several challenges during the in vivo administration of this compound, primarily due to its physicochemical properties. This guide provides potential causes and solutions to common issues.

Issue Potential Cause Recommended Solutions
Precipitation of Compound During or After Administration Poor aqueous solubility of this compound.[1][2]- Formulation Optimization: Utilize solubilizing agents such as co-solvents (e.g., DMSO, PEG400) or cyclodextrins.[3] - Vehicle Selection: Choose a vehicle appropriate for hydrophobic compounds. A common starting point is a mixture of co-solvents and surfactants.[3] - pH Adjustment: Investigate the pH-solubility profile of this compound and buffer the formulation accordingly.
Inconsistent Results and High Variability Between Subjects Variable drug bioavailability due to formulation issues or inconsistent administration.[3]- Dose-Response Study: Conduct a pilot study to determine the optimal dose range.[4] - Pharmacokinetic (PK) Analysis: Perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation.[5][6] - Standardize Administration Technique: Ensure consistent injection speed, volume, and anatomical location across all animals.
Animal Distress or Adverse Reactions at the Injection Site Irritating formulation or rapid injection rate.[3]- Slower Administration: Inject the solution more slowly to allow for better distribution and reduce local irritation.[3] - Alternative Routes: Consider less invasive administration routes if the formulation cannot be made less irritating.[7][8] - Vehicle Toxicity: Evaluate the tolerability of the vehicle alone in a control group.
Lack of In Vivo Efficacy Despite In Vitro Potency - Insufficient target engagement due to low bioavailability or rapid metabolism.[4] - The chosen animal model may not be appropriate.[4]- Increase Dose: Carefully escalate the dose while monitoring for toxicity. - Alternative Administration Route: Switch to a route with higher bioavailability, such as intravenous (IV) injection.[9] - Review Animal Model: Ensure the disease model is relevant and that the target of this compound is expressed and accessible.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While its specific molecular target has not been fully elucidated due to limited availability for research, its action against bacteria like MRSA suggests it may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.[10][11]

Q2: What are the main challenges in the in vivo delivery of this compound?

The primary challenge for in vivo studies of this compound is its poor water solubility.[1][2] This can lead to difficulties in preparing formulations suitable for injection, potential for precipitation upon administration, and consequently, low and variable bioavailability.[3]

Q3: What are the recommended starting points for formulation development?

For a compound with poor aqueous solubility like this compound, a common approach is to use a vehicle containing a mixture of co-solvents and surfactants. For example, a formulation could consist of DMSO, PEG400, and sterile water or saline.[12] Another effective strategy is the use of cyclodextrins, which can encapsulate the hydrophobic drug molecule and improve its solubility.[3]

Q4: Which in vivo administration route is best for this compound?

The optimal administration route will depend on the specific goals of the experiment (e.g., rapid onset vs. sustained exposure) and the developed formulation. Intravenous (IV) administration provides 100% bioavailability and rapid onset of action, making it suitable for initial efficacy studies.[9] However, subcutaneous (SC) or intramuscular (IM) injections may be preferred for sustained release, though absorption can be more variable.[7][13] Oral administration is generally not recommended for poorly soluble compounds due to low and erratic absorption.[14]

III. Data Presentation

Table 1: Comparison of Common In Vivo Administration Routes
Route Advantages Disadvantages
Intravenous (IV) - Rapid onset of action.[9] - 100% bioavailability.[9] - Precise dose control.[9]- Requires skilled personnel.[7] - Risk of infection.[7] - Potential for rapid toxicity.
Intramuscular (IM) - Moderate onset of action.[7] - Can be used for sustained release formulations.[7]- Can be painful.[7] - Limited injection volume.[7] - Risk of tissue injury.[13]
Subcutaneous (SC) - Slower, more sustained absorption.[7] - Suitable for self-administration in some cases.[13]- Limited to small volumes.[7] - Absorption can be variable.[7] - Potential for local irritation.[13]
Intraperitoneal (IP) - Large surface area for absorption. - Relatively easy to administer in rodents.- Risk of injection into organs. - Significant first-pass metabolism in the liver.
Oral (PO) - Convenient and non-invasive.[7]- Variable and often low bioavailability for poorly soluble drugs.[7][14] - Subject to first-pass metabolism.[14] - Drug can be degraded by gastric acid.[7]
Table 2: Illustrative Pharmacokinetic Parameters for a Poorly Soluble Antibiotic

The following data are hypothetical and intended for illustrative purposes only, as specific pharmacokinetic data for this compound are not publicly available. These values are based on typical ranges observed for other poorly soluble antibiotics administered intravenously and subcutaneously in mice.

Parameter Intravenous (IV) Administration (2 mg/kg) Subcutaneous (SC) Administration (20 mg/kg)
Cmax (µg/mL) ~5.0~2.5
Tmax (h) 0.081.0
AUC (µg*h/mL) ~10.0~15.0
Half-life (t½) (h) ~2.0~3.5
Bioavailability (%) 100~40

IV. Experimental Protocols and Visualizations

Experimental Protocol: Preparation of a Cyclodextrin-Based Formulation for this compound
  • Determine Concentration: Calculate the required concentration of this compound for your study based on target dosage and administration volume.

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 30% w/v HP-β-CD in sterile saline).

  • Dissolve this compound: Gradually add the calculated amount of this compound powder to the cyclodextrin solution while vortexing.

  • Aid Dissolution: Use sonication and gentle warming (37-40°C) to facilitate the complete dissolution of the compound.[3]

  • Visual Inspection: Carefully inspect the solution to ensure there are no visible particles.

  • Sterile Filtration: Before administration, filter the solution through a 0.22 µm syringe filter to ensure sterility.[3]

Visualizations

Decatromicin_B_MoA Hypothesized Mechanism of Action of this compound cluster_bacterium Gram-Positive Bacterium Decatromicin_B This compound PBP Penicillin-Binding Proteins (PBPs) Decatromicin_B->PBP Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Cell_Wall_Precursors Cell Wall Precursors Cell_Wall_Precursors->Cell_Wall_Synthesis Leads to Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Hypothesized inhibition of cell wall synthesis by this compound.

In_Vivo_Workflow Workflow for Optimizing In Vivo Administration of this compound Start Start: Poorly Soluble Compound (this compound) Formulation 1. Formulation Development (e.g., Co-solvents, Cyclodextrins) Start->Formulation Tolerability 2. Maximum Tolerated Dose (MTD) & Tolerability Study Formulation->Tolerability PK_Study 3. Pharmacokinetic (PK) Study (IV vs. SC/IP) Tolerability->PK_Study Efficacy_Study 4. Dose-Response Efficacy Study PK_Study->Efficacy_Study Analysis 5. Data Analysis & Endpoint Assessment Efficacy_Study->Analysis Success Successful In Vivo Model Analysis->Success Positive Outcome Troubleshoot Troubleshoot: - Reformulate - Change Route - Adjust Dose Analysis->Troubleshoot Negative/Variable Outcome Troubleshoot->Formulation

Caption: Workflow for optimizing in vivo studies of this compound.

References

Preventing the degradation of Decatromicin B during purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Decatromicin B during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in purified fractions. pH-induced degradation: this compound, like many macrolides, may be susceptible to degradation under acidic conditions which can lead to inactive byproducts.[1][2][3]- Maintain a neutral to slightly alkaline pH (7.0-8.5) during extraction and chromatography.- Use buffered mobile phases for chromatography.- Avoid prolonged exposure to acidic conditions.
Thermal degradation: Elevated temperatures during solvent evaporation or long-term storage at inappropriate temperatures can lead to the breakdown of the molecule.- Use a rotary evaporator at low temperatures (<35°C) for solvent removal.- Store purified this compound at -20°C or below for long-term stability.[4][5]
Appearance of unknown peaks in HPLC or TLC analysis of purified fractions. Oxidative degradation: Exposure to atmospheric oxygen can lead to the formation of oxidation byproducts.- Degas all solvents used for chromatography.- Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like BHT (butylated hydroxytoluene) in small amounts to solvents, if compatible with the purification process.
Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds like some macrolides.- Protect all solutions containing this compound from light by using amber glass vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during the purification process.
Color change of the sample (e.g., from off-white to yellow/brown). Extensive degradation: A noticeable color change often indicates significant decomposition of the compound, potentially from a combination of the factors listed above.- Re-evaluate the entire purification workflow for potential sources of degradation (pH, temperature, light, oxygen).- Analyze the discolored sample by LC-MS to identify degradation products and infer the degradation pathway.
Poor recovery from silica (B1680970) gel column chromatography. Irreversible adsorption or on-column degradation: The slightly acidic nature of standard silica gel can cause degradation of acid-labile compounds.- Neutralize the silica gel by pre-washing the column with a solvent system containing a small amount of a weak base (e.g., triethylamine (B128534) or pyridine).- Alternatively, use a different stationary phase such as neutral alumina (B75360) or a polymeric resin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C. It is reported to be stable for at least four years under these conditions. For short-term storage in solution, use solvents such as ethanol, methanol, DMF, or DMSO and keep at -20°C, protected from light. Due to its poor water solubility, aqueous solutions are not recommended for storage.

Q2: What is the recommended pH range for handling this compound?

A2: To prevent acid-catalyzed hydrolysis, which is a common degradation pathway for macrolide antibiotics, it is recommended to maintain a pH range of 7.0 to 8.5 throughout the purification process. Avoid acidic conditions.

Q3: Which chromatographic methods are suitable for this compound purification?

A3: The initial isolation of this compound has been successfully performed using a combination of butyl acetate (B1210297) extraction, silica gel column chromatography, silica gel TLC, and Sephadex LH-20 column chromatography. For high-resolution purification, reverse-phase HPLC is a suitable option.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The most effective way to monitor for degradation is by using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the peak area of this compound over time and observing the emergence of new peaks will provide a quantitative measure of its stability under your experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (use with caution due to potential acid lability, adjust to a neutral buffer if degradation is observed).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a 30% B to 100% B gradient over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (typically between 200-400 nm for macrolides).

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Dilute the stock solution to a working concentration. c. Inject a sample at time zero to determine the initial peak area. d. Subject the sample to the conditions being tested (e.g., different pH, temperature, light exposure). e. Inject samples at various time points and compare the peak area of this compound to the initial measurement. The appearance of new, smaller peaks may indicate degradation products.

Protocol 2: Purification of this compound using Neutralized Silica Gel Column Chromatography

This protocol is designed to minimize acid-catalyzed degradation on a silica gel column.

  • Preparation of Stationary Phase: a. Prepare a slurry of silica gel in the initial mobile phase. b. Add 0.5% (v/v) triethylamine to the slurry to neutralize the acidic sites on the silica gel. c. Pack the column with the neutralized silica gel slurry. d. Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase (containing 0.5% triethylamine).

  • Sample Loading: a. Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase. b. In a separate flask, mix a small amount of silica gel with the dissolved sample and evaporate the solvent to create a dry powder. c. Carefully layer the dry powder onto the top of the packed column.

  • Elution: a. Begin elution with a non-polar solvent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase. b. Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Fraction Pooling and Solvent Evaporation: a. Pool the pure fractions containing this compound. b. Remove the solvent using a rotary evaporator at a temperature below 35°C.

Diagrams

G cluster_extraction Extraction cluster_purification Purification CultureBroth Actinomadura sp. Culture Broth Extraction Butyl Acetate Extraction CultureBroth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC Reverse-Phase HPLC Sephadex->HPLC PureDecatromicinB Pure this compound HPLC->PureDecatromicinB

Caption: A typical workflow for the purification of this compound.

G start Low Yield or Purity? check_ph Is pH neutral (7.0-8.5)? start->check_ph adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_temp Is temperature < 35°C? check_ph->check_temp Yes adjust_ph->check_temp reduce_temp Lower temperature check_temp->reduce_temp No check_light Is sample protected from light? check_temp->check_light Yes reduce_temp->check_light protect_light Use amber vials/foil check_light->protect_light No check_oxygen Are solvents degassed? check_light->check_oxygen Yes protect_light->check_oxygen degas_solvents Degas solvents/Use inert atm. check_oxygen->degas_solvents No success Purification Optimized check_oxygen->success Yes degas_solvents->success

Caption: A troubleshooting decision tree for this compound degradation.

References

Overcoming challenges in the scale-up production of Decatromicin B.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation and purification of this potent antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a polyketide antibiotic produced by the bacterium Actinomadura sp.[1][2][3][4] It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. While its precise mechanism of action is still under investigation, like other polyketide antibiotics, it is believed to interfere with essential cellular processes in susceptible bacteria.

Q2: What are the major challenges in the scale-up production of this compound?

A2: The primary challenges include maintaining consistent and high-yield fermentation, managing the complex downstream purification process, and ensuring the stability of the final compound. Specific issues often revolve around optimizing fermentation media and parameters, controlling microbial contamination, and developing efficient extraction and purification strategies to remove impurities.[5]

Q3: What are the key parameters to monitor during the fermentation process?

A3: Critical parameters to monitor and control during fermentation for optimal this compound production include pH, temperature, dissolved oxygen (DO), agitation speed, and nutrient concentrations (carbon and nitrogen sources).[6][7][8] Close monitoring of these parameters is essential for reproducibility and high yields.

Q4: How can I improve the yield of this compound in my fermentation process?

A4: Yield improvement can be approached through several strategies:

  • Strain Improvement: Mutagenesis and screening of the Actinomadura sp. producer strain can lead to higher-yielding mutants.[6]

  • Media Optimization: Systematically optimizing the carbon and nitrogen sources, as well as trace elements in the fermentation medium, can significantly boost production.

  • Process Parameter Optimization: Fine-tuning fermentation parameters such as pH, temperature, and dissolved oxygen levels is crucial.

  • Fed-batch Cultivation: Implementing a fed-batch strategy to maintain optimal nutrient levels can prevent substrate limitation and enhance productivity.

Q5: What are the recommended starting points for developing a scalable purification process for this compound?

A5: A common starting point for the purification of polyketide antibiotics like this compound involves solvent extraction from the fermentation broth, followed by a series of chromatographic steps. The original isolation of this compound utilized butyl acetate (B1210297) extraction, followed by silica (B1680970) gel column chromatography, silica gel TLC, and Sephadex LH-20 column chromatography.[1]

Troubleshooting Guides

Upstream Processing (Fermentation)
Problem Potential Cause Troubleshooting Steps
Low or no this compound production Suboptimal media composition- Re-evaluate carbon and nitrogen sources. For Actinomadura sp., complex nitrogen sources like yeast extract and malt (B15192052) extract are often beneficial.[6] - Test different C/N ratios.
Inappropriate fermentation parameters- Optimize pH (typically in the neutral range for actinomycetes).[7][8] - Verify and optimize temperature (usually around 28-30°C). - Adjust agitation and aeration to ensure sufficient dissolved oxygen.
Poor inoculum quality- Ensure the inoculum is in the late logarithmic growth phase. - Use a sufficient inoculum volume (e.g., 5-10% v/v).[7][8]
Inconsistent batch-to-batch production Variability in raw materials- Source high-quality, consistent raw materials for the fermentation medium.
Inconsistent sterilization- Ensure consistent and adequate sterilization of media and fermenter to avoid contamination and degradation of media components.
Genetic instability of the producer strain- Re-isolate single colonies from the stock culture periodically. - Maintain cryopreserved stocks of the high-producing strain.
Foaming in the fermenter High protein content in the medium- Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Excessive agitation or aeration- Reduce agitation speed or aeration rate while maintaining adequate dissolved oxygen levels.
Downstream Processing (Purification)
Problem Potential Cause Troubleshooting Steps
Low recovery after solvent extraction Inefficient extraction solvent- Test a range of solvents with varying polarities. Butyl acetate was used in the original isolation.[1]
Emulsion formation- Centrifuge the mixture at a higher speed or for a longer duration. - Consider adding a demulsifying agent.
Poor separation during chromatography Inappropriate stationary or mobile phase- For silica gel chromatography, optimize the solvent system (e.g., gradients of hexane (B92381)/ethyl acetate or chloroform/methanol). - For size-exclusion chromatography (e.g., Sephadex LH-20), ensure proper column packing and select an appropriate solvent.[1]
Co-elution of impurities- Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC).
Degradation of this compound pH instability- Maintain a neutral pH during purification steps where the compound is in an aqueous environment.
Temperature sensitivity- Perform purification steps at reduced temperatures (e.g., 4°C) where possible.

Experimental Protocols

Protocol 1: Fermentation of Actinomadura sp. for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Prepare a seed culture medium (e.g., ISP2 broth: 4 g/L glucose, 10 g/L malt extract, 4 g/L yeast extract, pH 7.3).[6]

    • Inoculate with a cryopreserved vial of Actinomadura sp.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Prepare the production medium (e.g., 20 g/L soluble starch, 10 g/L glucose, 5 g/L peptone, 5 g/L yeast extract, 1 g/L K2HPO4, 1 g/L MgSO4·7H2O, 0.02 g/L FeSO4·7H2O, pH 7.0).

    • Autoclave the fermenter with the production medium.

    • Inoculate the production fermenter with 5-10% (v/v) of the seed culture.

    • Ferment at 28°C for 7-10 days.

    • Maintain dissolved oxygen above 20% by adjusting agitation and aeration rates.

    • Monitor pH and adjust with sterile acid/base if necessary.

    • Take samples aseptically at regular intervals to monitor growth (OD600 or dry cell weight) and this compound production (by HPLC).

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting:

    • At the end of the fermentation, centrifuge the broth to separate the mycelium from the supernatant. The product may be intracellular, extracellular, or both. It's advisable to analyze both fractions initially.

  • Solvent Extraction:

    • Extract the supernatant with an equal volume of butyl acetate three times.

    • For the mycelial pellet, resuspend in acetone (B3395972) or methanol (B129727) to extract intracellular product, then filter and evaporate the solvent. The residue can then be partitioned between butyl acetate and water.

    • Combine all butyl acetate fractions and evaporate under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures).

    • Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent.

Data Presentation

Table 1: Hypothetical effect of carbon source on this compound production.

Carbon Source (20 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose8.545
Soluble Starch7.285
Maltose8.162
Glycerol6.530

Table 2: Hypothetical effect of pH on this compound production.

Initial pHDry Cell Weight (g/L)This compound Titer (mg/L)
6.06.855
6.57.178
7.07.285
7.57.072
8.06.548

Visualizations

DecatromicinB_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS PropionylCoA Propionyl-CoA PropionylCoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (Oxidation, Glycosylation) Polyketide_Chain->Tailoring_Enzymes DecatromicinB This compound Tailoring_Enzymes->DecatromicinB

Caption: Hypothetical Biosynthesis Pathway of this compound.

Production_Workflow Inoculum Inoculum Preparation (Actinomadura sp.) Fermentation Scale-Up Fermentation Inoculum->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Crude_Purification Crude Purification (Silica Gel Chromatography) Extraction->Crude_Purification Fine_Purification Fine Purification (HPLC) Crude_Purification->Fine_Purification Final_Product This compound Fine_Purification->Final_Product

Caption: General Experimental Workflow for this compound Production.

Troubleshooting_Logic Low_Yield Low Yield Check_Fermentation Check Fermentation Parameters Low_Yield->Check_Fermentation Check_Purification Check Purification Efficiency Low_Yield->Check_Purification Optimize_Media Optimize Media Check_Fermentation->Optimize_Media Optimize_Conditions Optimize Physical Conditions (pH, Temp, DO) Check_Fermentation->Optimize_Conditions Optimize_Extraction Optimize Extraction Solvent/Method Check_Purification->Optimize_Extraction Optimize_Chroma Optimize Chromatography Check_Purification->Optimize_Chroma

Caption: Troubleshooting Logic for Low this compound Yield.

References

Strategies to reduce the potential cytotoxicity of Decatromicin B.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decatromicin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on strategies to understand and mitigate potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our mammalian cell line when treated with this compound. What are the potential underlying mechanisms?

A1: While specific cytotoxic mechanisms for this compound have not been extensively documented, antibiotics can induce cytotoxicity in mammalian cells through several general pathways. These may include:

  • Mitochondrial Dysfunction: Some antibiotics can interfere with mitochondrial protein synthesis or the electron transport chain, leading to decreased ATP production and the generation of reactive oxygen species (ROS).

  • Inhibition of Protein Synthesis: Although targeting bacterial ribosomes, high concentrations of some antibiotics can affect eukaryotic ribosomes, leading to a shutdown of essential protein production.

  • Induction of Apoptosis: Cellular stress caused by the antibiotic can trigger programmed cell death (apoptosis) through the activation of caspase cascades.

  • Disruption of Cellular Membranes: At higher concentrations, some compounds can cause physical damage to cell membranes, leading to loss of integrity and cell death.

It is crucial to perform further experiments to elucidate the specific mechanism in your cell line.

Q2: What are the initial steps to confirm and quantify the cytotoxicity of our this compound sample?

A2: The first step is to perform a dose-response and time-course cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can we reduce the potential off-target cytotoxicity of this compound in our in vitro experiments?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration: Determine the minimal inhibitory concentration (MIC) for your target bacteria and use the lowest effective concentration in your experiments involving mammalian cells.

  • Structural Modification: If you have medicinal chemistry capabilities, minor structural modifications to the this compound molecule could potentially reduce its interaction with eukaryotic cellular components without compromising its antibacterial activity. This approach has been successful for other natural products.[3][4]

  • Use of Scavengers: If cytotoxicity is found to be mediated by ROS, co-incubation with antioxidants or ROS scavengers may reduce cell death.

  • Drug Delivery Systems: Encapsulating this compound in a nanoparticle-based delivery system can control its release and reduce the concentration of free drug interacting with the cells.

Q4: We are planning in vivo studies. What are the recommended strategies to minimize potential systemic toxicity of this compound?

A4: For in vivo applications, targeted drug delivery is a key strategy to reduce systemic toxicity. Consider the following approaches:

  • Liposomal Formulation: Encapsulating this compound in liposomes can alter its pharmacokinetic profile, leading to preferential accumulation at the site of infection and reduced exposure to healthy tissues.

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can provide sustained release of this compound, maintaining therapeutic levels at the target site while minimizing peak systemic concentrations.

  • Targeted Ligands: Attaching targeting ligands (e.g., antibodies or peptides) to the surface of a drug delivery system can direct it to specific tissues or cells, further enhancing efficacy and reducing off-target effects.

Troubleshooting Guides

Problem: High variability in our MTT cytotoxicity assay results.

  • Possible Cause: Uneven cell seeding, contamination, or improper dissolution of the formazan (B1609692) crystals.

  • Solution:

    • Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.

    • Regularly check cell cultures for any signs of contamination.

    • After adding the solubilization solution, ensure complete dissolution of the formazan crystals by gentle mixing and incubation.

Problem: this compound is not soluble in our cell culture medium.

  • Possible Cause: this compound has poor water solubility.

  • Solution:

    • Prepare a stock solution in an appropriate solvent like DMSO or ethanol.

    • When preparing working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a solvent control to account for any effects of the solvent on cell viability.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound and its Analogs in a Human Liver Cell Line (HepG2)

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on trends observed for other macrolide antibiotics. Actual results for this compound may vary.

CompoundIC50 (µM) after 48h ExposureTherapeutic Index (IC50 / MIC for S. aureus)
This compound5010
Analog DB-0115025
Analog DB-02355

IC50: Half-maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed your mammalian cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)

This is a general protocol for encapsulating a hydrophobic compound like this compound.

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_quantification Quantification cluster_mitigation Mitigation Strategies cluster_evaluation Re-evaluation Problem Observe Unexpected Cytotoxicity of this compound MTT Perform Dose-Response MTT Assay Problem->MTT Confirm & Quantify Structural_Mod Structural Modification MTT->Structural_Mod If Therapeutic Index is Low Drug_Delivery Drug Delivery Systems (e.g., Nanoparticles) MTT->Drug_Delivery If Therapeutic Index is Low Dose_Opt Dose Optimization MTT->Dose_Opt Determine IC50 Re_MTT Re-evaluate Cytotoxicity with Modified Compound/Formulation Structural_Mod->Re_MTT Drug_Delivery->Re_MTT Dose_Opt->Re_MTT

Caption: Experimental workflow for addressing this compound cytotoxicity.

signaling_pathway Decatromicin_B This compound Mitochondria Mitochondria Decatromicin_B->Mitochondria Interference ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Caspase9 Caspase-9 ROS->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

drug_delivery Decatromicin_B This compound Liposome Liposome Decatromicin_B->Liposome Encapsulation Polymeric_NP Polymeric Nanoparticle Decatromicin_B->Polymeric_NP Encapsulation Targeted_Delivery Targeted Delivery Liposome->Targeted_Delivery Reduced Systemic Toxicity Polymeric_NP->Targeted_Delivery Sustained Release

Caption: Drug delivery strategies to reduce this compound cytotoxicity.

References

Enhancing the antibacterial potency of Decatromicin B through chemical modification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of Decatromicin B to enhance its antibacterial potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antibacterial activity?

This compound is an antibiotic isolated from Actinomadura sp. MK73-NF4.[1] It is a member of the tetronic acid class of natural products.[2] Its primary activity is against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] However, its full potential, including its mode of action, has been underexplored due to limited availability.

Q2: What are the potential reactive sites on the this compound molecule for chemical modification?

Based on the general reactivity of tetronic acids and related complex natural products, the following sites on this compound are potential targets for chemical modification:

  • The enol hydroxyl group of the tetronic acid moiety: This site is suitable for modifications like O-alkylation or esterification.

  • The C3 position of the tetronic acid ring: This position can potentially be functionalized.

  • Hydroxyl groups on the glycosidic moiety: These can be targets for esterification, etherification, or attachment of other functional groups.

  • The carboxylic acid group: This group can be converted to esters or amides.

Q3: What are some general strategies for enhancing the antibacterial potency of natural products like this compound?

Common strategies to enhance antibacterial potency, which could be applicable to this compound, include:

  • Improving cell penetration: Modifying the molecule to have a more favorable lipophilicity can enhance its ability to cross the bacterial cell membrane.

  • Increasing target affinity: Modifications that lead to stronger interactions with the molecular target within the bacteria can increase potency.

  • Overcoming resistance mechanisms: Chemical modifications can be designed to circumvent bacterial resistance mechanisms, such as efflux pumps or enzymatic inactivation.

  • Broadening the antibacterial spectrum: Modifications can be made to improve activity against a wider range of bacteria, including Gram-negative species.

Troubleshooting Guides

Chemical Modification Reactions
Issue Possible Cause Troubleshooting Steps
Low yield of modified product - Steric hindrance around the reaction site.- Incomplete reaction.- Degradation of the starting material or product.- Use a less bulky reagent or a more reactive catalyst.- Increase reaction time and/or temperature.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use milder reaction conditions and ensure all reagents and solvents are anhydrous.
Multiple products observed - Non-specific reaction targeting multiple functional groups.- Use protecting groups to block reactive sites other than the desired one.- Employ more selective reagents or reaction conditions.
Difficulty in purifying the final product - Similar polarity of the product and starting material or byproducts.- Optimize the chromatographic separation method (e.g., try different solvent systems, use a different stationary phase).- Consider derivatization to change the polarity of the product for easier separation, followed by deprotection.
Antibacterial Activity Assays
Issue Possible Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values - Inaccurate initial concentration of the bacterial inoculum.- Contamination of the bacterial culture or media.- Variability in the preparation of serial dilutions of the compound.- Standardize the inoculum preparation using a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard).- Use aseptic techniques throughout the experiment.- Perform serial dilutions carefully and use calibrated pipettes.
No inhibition of bacterial growth observed - The modified compound is inactive.- The compound has poor solubility in the assay medium.- The concentration range tested is too low.- Confirm the structure and purity of the compound.- Use a co-solvent like DMSO to dissolve the compound, ensuring the final concentration of the co-solvent does not affect bacterial growth.- Test a wider range of concentrations.
Growth observed in the negative control wells - Contamination of the growth medium or pipette tips.- Use sterile medium and disposable sterile pipette tips.- Ensure proper aseptic technique.

Data Presentation

Table 1: Hypothetical Antibacterial Activity of this compound Derivatives
Compound Modification MIC (µg/mL) vs. S. aureus (MRSA) MIC (µg/mL) vs. E. coli
This compound-0.5>128
Derivative 1C3-alkylation0.12564
Derivative 2Esterification of glycosyl OH1>128
Derivative 3Amidation of carboxylic acid0.2532

Experimental Protocols

General Protocol for Esterification of a Hydroxyl Group on the Glycosidic Moiety of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add an excess of the desired carboxylic acid (e.g., 3 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents). A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) can also be added.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterization: Characterize the purified ester by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Chemical Modification and Antibacterial Testing

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Antibacterial Testing start This compound reaction Chemical Modification (e.g., Esterification) start->reaction purification Purification (Chromatography) reaction->purification characterization Structure Confirmation (NMR, MS) purification->characterization mic_assay MIC Assay (Broth Microdilution) characterization->mic_assay Modified Compound data_analysis Data Analysis mic_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->reaction Design Next Generation

Caption: Workflow for enhancing this compound's antibacterial potency.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a this compound Derivative

signaling_pathway cluster_bacterium Bacterial Cell receptor Cell Surface Receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction transcription_factor Transcription Factor Activation signal_transduction->transcription_factor gene_expression Virulence Gene Expression transcription_factor->gene_expression virulence Virulence Factor Production gene_expression->virulence derivative This compound Derivative derivative->receptor Binds and blocks

Caption: A this compound derivative inhibiting a bacterial virulence pathway.

References

Technical Support Center: Investigating Resistance to Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating potential mechanisms of resistance to Decatromicin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

This compound is a macrolide antibiotic produced by Actinomadura sp. MK73-NF4.[1][2] While specific mechanistic studies are ongoing, based on its structural class, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interference with protein production ultimately leads to the inhibition of bacterial growth.

Q2: What are the most likely mechanisms of resistance to this compound?

Based on known mechanisms of resistance to macrolide antibiotics, the most probable ways bacteria could develop resistance to this compound are:

  • Target Site Modification: Alterations in the 50S ribosomal subunit, often through enzymatic modification (e.g., methylation of the 23S rRNA) or mutations in ribosomal proteins, can prevent this compound from binding to its target.[3][4][5][6][7][8]

  • Active Efflux: Bacteria may acquire or upregulate efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective.[9][10][11][12][13]

  • Enzymatic Inactivation: Bacteria might produce enzymes that chemically modify and inactivate this compound, rendering it harmless.[14][15][16][17][18]

Q3: My minimal inhibitory concentration (MIC) assays for this compound are showing inconsistent results. What could be the cause?

Inconsistent MIC values can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Values

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (e.g., 0.5 McFarland standard) before dilution.[19][20]
This compound Stock Solution Prepare fresh stock solutions of this compound regularly and store them at the recommended temperature in appropriate aliquots to avoid repeated freeze-thaw cycles. Verify the solvent used is compatible and does not affect bacterial growth at the concentrations tested.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) for all assays.[21][22]
Plate Reading Use a standardized method for determining the MIC, such as a microplate reader for turbidity measurements, to minimize subjective interpretation of visible growth.[23]
Issue 2: Suspected Efflux Pump-Mediated Resistance

If you observe a significant increase in the MIC of this compound in your resistant isolate compared to a susceptible strain, efflux pump activity should be investigated.

Experimental Workflow for Investigating Efflux Pump Activity

Efflux_Pump_Workflow cluster_mic MIC Determination cluster_accumulation Substrate Accumulation Assay cluster_expression Gene Expression Analysis MIC_initial Determine MIC of this compound MIC_EPI Determine MIC in the presence of an Efflux Pump Inhibitor (EPI) MIC_initial->MIC_EPI Compare Results Load_Cells Load cells with a fluorescent substrate (e.g., Ethidium Bromide) MIC_EPI->Load_Cells If MIC decreases with EPI Measure_Fluorescence Measure intracellular fluorescence over time Compare_Strains Compare accumulation in resistant vs. susceptible strains Measure_Fluorescence->Compare_Strains RNA_Isolation Isolate RNA from resistant and susceptible strains Compare_Strains->RNA_Isolation If accumulation is lower in resistant strain RT_qPCR Perform RT-qPCR for known efflux pump genes Analyze_Expression Analyze relative gene expression levels RT_qPCR->Analyze_Expression

Caption: Workflow for investigating efflux pump-mediated resistance.

Troubleshooting Efflux Pump Assays

Problem Potential Cause Solution
No change in MIC with EPI The EPI used is not effective against the specific pump, or resistance is not due to efflux.Test a panel of broad-spectrum EPIs (e.g., CCCP, verapamil). If no effect is observed, investigate other resistance mechanisms.
High background fluorescence in accumulation assay Autofluorescence of cells or media.Run controls with cells alone and media alone to determine background fluorescence and subtract it from your measurements.[24]
No difference in gene expression The efflux pump is constitutively expressed, or the regulatory mechanism is post-transcriptional.Consider performing proteomic analysis to compare protein levels of efflux pumps between the resistant and susceptible strains.
Issue 3: Investigating Target Site Modification

If efflux pump activity is ruled out, the next logical step is to investigate modifications to the ribosomal target of this compound.

Logical Flow for Investigating Target Modification

Target_Modification_Logic Start High MIC of this compound (Efflux Ruled Out) Sequencing Sequence 23S rRNA gene and genes for ribosomal proteins (e.g., L4, L22) Start->Sequencing Methylation_Analysis Analyze for 23S rRNA methylation (e.g., using erm gene PCR) Start->Methylation_Analysis Compare_Sequences Compare sequences of resistant and susceptible strains Sequencing->Compare_Sequences Check_Methylation_Status Determine methylation status Methylation_Analysis->Check_Methylation_Status Identify_Mutations Identify mutations in the resistant strain Compare_Sequences->Identify_Mutations Conclusion_Mutation Resistance likely due to target site mutation Identify_Mutations->Conclusion_Mutation Mutations found No_Changes No changes identified, consider other mechanisms (e.g., enzymatic inactivation) Identify_Mutations->No_Changes No mutations Conclusion_Methylation Resistance likely due to target site methylation Check_Methylation_Status->Conclusion_Methylation Methylation detected Check_Methylation_Status->No_Changes No methylation

Caption: Logic diagram for investigating target site modification.

Troubleshooting Target Modification Analysis

Problem Potential Cause Solution
PCR amplification of ribosomal genes fails Poor primer design or presence of PCR inhibitors.Design and test multiple primer sets. Ensure high-quality DNA is used and consider a dilution series to overcome potential inhibitors.
No mutations found in sequenced genes Resistance may be due to a modification not detectable by sequencing (e.g., post-translational modification) or a mutation in a different, unsequenced gene.Expand sequencing to other ribosomal protein genes. Investigate enzymatic modification of the antibiotic itself.
Ambiguous sequencing results Poor quality sequencing data.Repeat the sequencing reaction. Ensure the template DNA is pure.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Adjust the bacterial culture with sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1-2 x 10^6 CFU/mL.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well with only inoculum and no antibiotic, and a negative control well with only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[21][22]

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This protocol assesses efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate EtBr.

Materials:

  • Resistant and susceptible bacterial strains

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow bacterial cultures to mid-log phase, then harvest by centrifugation. Wash the cells twice with PBS.

  • Loading: Resuspend the cell pellets in PBS containing EtBr (e.g., 2 µg/mL) and an EPI (to de-energize the cells and allow maximum EtBr loading). Incubate at 37°C for 30 minutes.

  • Washing: Centrifuge the cells and wash with ice-cold PBS to remove extracellular EtBr and the EPI.

  • Initiate Efflux: Resuspend the cells in PBS containing glucose (to energize the cells and activate efflux pumps).

  • Measure Fluorescence: Immediately begin measuring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr from the cells.

  • Analysis: Compare the rate of fluorescence decrease between the resistant and susceptible strains. A faster decrease in the resistant strain suggests higher efflux activity.[24][25][26]

Protocol 3: PCR and Sequencing of 23S rRNA Gene

This protocol is a general guideline for identifying mutations in the 23S rRNA gene, a common site for macrolide resistance.

Materials:

  • Genomic DNA from resistant and susceptible strains

  • Primers specific for the 23S rRNA gene

  • PCR master mix

  • DNA purification kit

  • Sequencing service

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from both the resistant and susceptible bacterial strains.

  • PCR Amplification: Amplify the 23S rRNA gene using PCR with appropriate primers. The primers should be designed to amplify the regions known to be involved in macrolide binding.

  • Purify PCR Product: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and susceptible strains to identify any nucleotide differences. Mutations in the peptidyltransferase loop region are of particular interest.[27]

References

Identifying and removing impurities during the purification of Decatromicin B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Decatromicin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

The most common impurities are typically other closely related Decatromicin analogues produced by the same actinomycete, with Decatromicin A being the most prominent. Other potential impurities can include biosynthetic intermediates, degradation products, and other secondary metabolites from the Actinomadura sp. fermentation broth. Given that this compound is a product of a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway, byproducts from this complex enzymatic machinery can also be present.[1][2]

Q2: My silica (B1680970) gel column chromatography is not providing good separation between this compound and its impurities. What can I do?

Poor separation on a silica gel column can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: If the separation is poor, the polarity of the mobile phase may not be optimal. A common mobile phase for separating polyketides is a gradient of chloroform (B151607) and methanol (B129727). Try adjusting the gradient slope or using a different solvent system, such as ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/acetone.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. As a general rule, the sample load should be 1-5% of the silica gel weight.

  • Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor resolution. Ensure the silica gel is uniformly packed to avoid these issues.

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not resolve the issue, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) can be an effective alternative for separating closely related compounds based on differences in hydrophobicity.

Q3: I am having trouble separating Decatromicin A and this compound. What is the key difference I should exploit for separation?

The primary structural difference between Decatromicin A and this compound is the presence of an additional chlorine atom in this compound, and one less hydrogen atom. This seemingly small difference leads to a change in the molecule's overall polarity and hydrophobicity. This compound, with its additional chlorine atom, is slightly more hydrophobic than Decatromicin A. This difference in hydrophobicity can be exploited for separation using reversed-phase high-performance liquid chromatography (RP-HPLC).

Q4: Can you provide a starting point for an HPLC method to separate Decatromicin A and B?

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% formic acid (or acetic acid)

  • Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid (or acetic acid)

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A shallow gradient will likely be necessary to resolve these closely related compounds.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 280 nm).

Fine-tuning the gradient slope, flow rate, and temperature will be necessary to achieve optimal separation.

Q5: What is the purpose of the Sephadex LH-20 chromatography step?

Sephadex LH-20 is a size-exclusion chromatography resin that is particularly useful for separating small molecules based on their size and polarity in organic solvents. In the purification of this compound, it is often used as a final polishing step to remove smaller or larger impurities that may have co-eluted during the initial silica gel chromatography. It is effective at removing pigments and other low molecular weight contaminants.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor Separation Improper solvent systemOptimize the mobile phase polarity and gradient.
Column overloadingReduce the amount of sample loaded onto the column.
Poorly packed columnRepack the column ensuring a uniform bed.
Compound Elutes Too Quickly Mobile phase is too polarDecrease the polarity of the mobile phase.
Compound Does Not Elute Mobile phase is not polar enoughIncrease the polarity of the mobile phase.
Tailing Peaks Interactions with acidic silicaAdd a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase.
Sample is degrading on the columnMinimize the time the sample is on the column and consider using a less acidic stationary phase.
Reversed-Phase HPLC
Problem Possible Cause Solution
Co-elution of Decatromicin A and B Insufficient resolutionOptimize the gradient by making it shallower. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Inappropriate stationary phaseConsider a column with a different C18 bonding chemistry or a phenyl-hexyl phase for alternative selectivity.
Broad Peaks Column aging or contaminationWash the column with a strong solvent or replace it.
High injection volumeReduce the injection volume.
Ghost Peaks Contamination in the mobile phase or injectorUse fresh, high-purity solvents and flush the injector.

Experimental Protocols

General Purification Workflow for this compound

This protocol is a general guideline based on the published literature for the isolation of Decatromicins.[3]

  • Extraction:

    • Centrifuge the Actinomadura sp. fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of butyl acetate.

    • Concentrate the butyl acetate extract under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., a chloroform-methanol gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in the mobile phase for the Sephadex LH-20 column (e.g., methanol).

    • Load the sample onto a pre-swollen and equilibrated Sephadex LH-20 column.

    • Elute with the same solvent and collect fractions.

    • Monitor fractions by TLC or HPLC to isolate the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Decatromicin A and B
PropertyDecatromicin AThis compound
Molecular Formula C45H57ClN2O10C45H56Cl2N2O10
Molecular Weight 821.4 g/mol 855.8 g/mol
Key Structural Difference One chlorine atomTwo chlorine atoms

Data sourced from PubChem and other chemical databases.

Visualizations

Experimental Workflow for this compound Purification

PurificationWorkflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis Fermentation Actinomadura sp. Fermentation Extraction Butyl Acetate Extraction Fermentation->Extraction Culture Broth SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Partially Purified Fractions PurityAnalysis Purity Analysis (HPLC, NMR, MS) Sephadex->PurityAnalysis Purified this compound

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor HPLC Separation

HPLCTroubleshooting Start Poor Separation of Decatromicin A and B CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Make the gradient shallower. CheckGradient->AdjustGradient No CheckSolvent Have you tried a different organic modifier (e.g., MeOH)? CheckGradient->CheckSolvent Yes AdjustGradient->CheckSolvent TryMethanol Switch from Acetonitrile to Methanol (or vice versa). CheckSolvent->TryMethanol No CheckColumn Is the column chemistry optimal? CheckSolvent->CheckColumn Yes TryMethanol->CheckColumn TryNewColumn Try a different stationary phase (e.g., Phenyl-Hexyl). CheckColumn->TryNewColumn No Success Separation Achieved CheckColumn->Success Yes TryNewColumn->Success

References

Validation & Comparative

Decatromicin B vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Potent Antibiotics in the Fight Against Methicillin-Resistant Staphylococcus aureus

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health, necessitating the continuous development of novel antimicrobial agents. This guide provides a comparative overview of a newer antibiotic, Decatromicin B, and the well-established glycopeptide, Vancomycin, in their efficacy against MRSA. While Vancomycin has long been a cornerstone of anti-MRSA therapy, the quest for alternative and more potent drugs has led to the investigation of compounds like this compound.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis based on available experimental data. However, it is crucial to note that detailed, publicly available quantitative efficacy data for this compound is limited at present. Therefore, this guide will present the known information on this compound and offer a detailed, data-supported profile of Vancomycin's anti-MRSA activity as a benchmark for comparison.

Quantitative Efficacy Data

A direct quantitative comparison of the in vitro efficacy of this compound and Vancomycin against MRSA is hampered by the limited availability of specific data for this compound in peer-reviewed literature. While studies report that Decatromicins A and B inhibit the growth of Gram-positive bacteria, including MRSA, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from comprehensive studies are not readily accessible[1].

In contrast, the efficacy of Vancomycin against MRSA has been extensively documented. The following table summarizes typical MIC values for Vancomycin against various MRSA isolates as reported in several studies. These values can vary depending on the specific MRSA strain and the testing methodology used.

ParameterVancomycinThis compound
Minimum Inhibitory Concentration (MIC) Range against MRSA (μg/mL) 0.5 - 2Data not available
MIC50 (μg/mL) 1Data not available
MIC90 (μg/mL) 1 - 1.5Data not available

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The presented Vancomycin data is a synthesis from multiple sources reporting on various MRSA clinical isolates[2][3][4].

Mechanism of Action

Vancomycin: The mechanism of action for Vancomycin is well-characterized. It is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.

This compound: The precise mechanism of action of this compound against MRSA has not been detailed in the available scientific literature. As a macrolide antibiotic, it is plausible that its mechanism involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. However, without specific studies, this remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of antimicrobial agents against MRSA. These protocols are standardized and would be applicable for the evaluation of both this compound and Vancomycin.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Procedure: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.

  • Subculturing: These aliquots are plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) that is free of the antibiotic.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

  • Preparation: Standardized bacterial suspensions are prepared and exposed to the antibiotic at various concentrations (e.g., 1x, 2x, and 4x the MIC) in a liquid culture medium.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the known mechanism of Vancomycin, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_results Data Analysis MRSA Isolate MRSA Isolate Standardized Inoculum Standardized Inoculum MRSA Isolate->Standardized Inoculum MIC Assay MIC Assay Standardized Inoculum->MIC Assay Time-Kill Assay Time-Kill Assay Standardized Inoculum->Time-Kill Assay Antibiotic Dilutions Antibiotic Dilutions Antibiotic Dilutions->MIC Assay Antibiotic Dilutions->Time-Kill Assay MBC Assay MBC Assay MIC Assay->MBC Assay Quantitative Data (MIC, MBC) Quantitative Data (MIC, MBC) MIC Assay->Quantitative Data (MIC, MBC) MBC Assay->Quantitative Data (MIC, MBC) Killing Kinetics Killing Kinetics Time-Kill Assay->Killing Kinetics

Caption: General experimental workflow for assessing antibiotic efficacy against MRSA.

Vancomycin_Mechanism cluster_vancomycin Vancomycin Action cluster_cellwall Bacterial Cell Wall Synthesis Vancomycin Vancomycin D-Ala-D-Ala Terminus D-Ala-D-Ala Terminus Vancomycin->D-Ala-D-Ala Terminus Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Transpeptidation Transpeptidation Vancomycin->Transpeptidation Inhibits Peptidoglycan Precursor (Lipid II) Peptidoglycan Precursor (Lipid II) Peptidoglycan Precursor (Lipid II)->D-Ala-D-Ala Terminus D-Ala-D-Ala Terminus->Transglycosylation Elongation Transglycosylation->Transpeptidation Cross-linking Cell Wall Integrity Cell Wall Integrity Transpeptidation->Cell Wall Integrity Cell Lysis Cell Lysis

Caption: Simplified signaling pathway of Vancomycin's mechanism of action against S. aureus.

Conclusion

Vancomycin remains a critical therapeutic agent for the treatment of severe MRSA infections, with its efficacy and mechanism of action being well-established. This compound has been identified as a compound with inhibitory activity against MRSA, marking it as a potentially valuable antibiotic. However, a comprehensive, direct comparison of its efficacy against Vancomycin is currently not possible due to the lack of detailed, publicly available quantitative data. Further research is imperative to elucidate the specific MIC and MBC values, time-kill kinetics, and the precise mechanism of action of this compound against a broad range of MRSA isolates. Such studies will be instrumental in determining its potential clinical utility and its place in the therapeutic arsenal (B13267) against this formidable pathogen. Researchers are encouraged to conduct and publish such comparative studies to provide the scientific community with the data needed for a thorough evaluation.

References

A comparative analysis of the antibacterial activity of Decatromicin A and B.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of two closely related natural products, Decatromicin A and Decatromicin B. These compounds belong to the spirotetronate class of polyketides and have demonstrated notable inhibitory effects against a range of bacteria, including clinically significant resistant strains. This analysis is based on available experimental data to inform further research and drug development efforts.

Introduction to Decatromicins

Decatromicin A and this compound are antibiotics isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] Structurally, they share a complex polyketide framework characteristic of the spirotetronate family. The primary difference between the two lies in a single substitution on the pyrrole (B145914) moiety, where Decatromicin A has a hydrogen atom, and this compound possesses a chlorine atom. Both compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with this compound also exhibiting activity against Gram-negative bacteria.[2][3]

Comparative Antibacterial Activity

The antibacterial efficacy of Decatromicin A and B has been quantitatively assessed by determining their Minimum Inhibitory Concentrations (MIC) against a panel of bacterial strains. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Decatromicin A and B
Bacterial StrainDecatromicin AThis compound
Gram-Positive Bacteria
Staphylococcus aureus FDA 209P3.131.56
Staphylococcus aureus Smith3.131.56
Staphylococcus aureus 55-271 (MRSA)3.131.56
Staphylococcus epidermidis ATCC 122283.131.56
Bacillus subtilis PCI 2191.560.78
Micrococcus luteus PCI 10010.200.10
Gram-Negative Bacteria
Escherichia coli NIHJ>100>100
Klebsiella pneumoniae PCI 602>100>100
Pseudomonas aeruginosa P-3>100>100
Proteus vulgaris OX-19>100>100
Shigella flexneri EW-10>100>100

Data sourced from Momose I, et al. The Journal of Antibiotics. 1999.[1]

Analysis of Antibacterial Spectrum:

The data clearly indicates that both Decatromicin A and B are potent inhibitors of Gram-positive bacteria. Notably, this compound consistently demonstrates a two-fold greater activity (lower MIC values) than Decatromicin A against all susceptible Gram-positive strains tested. This suggests that the chlorine atom on the pyrrole ring of this compound plays a significant role in enhancing its antibacterial potency.

Neither compound exhibited significant activity against the tested Gram-negative bacteria at concentrations up to 100 µg/mL. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antibiotics, which may explain the observed lack of activity.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on standard laboratory practices. The specific details of the protocol used in the cited study by Momose et al. were not available in the accessed literature.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Decatromicin A and B)

  • Bacterial strains (as listed in Table 1)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of Decatromicin A and B in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compounds.

    • Include a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.

    • Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.

Proposed Mechanism of Action

The precise molecular mechanism of action for the Decatromicins has not been fully elucidated. However, based on studies of other spirotetronate polyketides, a plausible mechanism involves the inhibition of essential bacterial metabolic pathways. For instance, the related compound abyssomicin C has been shown to inhibit the biosynthesis of p-aminobenzoic acid (PABA), a crucial precursor for folate synthesis in bacteria.

Hypothesized Inhibition of a Key Bacterial Metabolic Pathway

The following diagram illustrates a generalized workflow for identifying the potential mechanism of action of an antibiotic like Decatromicin.

G Experimental Workflow for Mechanism of Action Studies A Initial Screening (MIC Determination) B Macromolecule Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Compound shows activity C Identification of Inhibited Pathway B->C Specific pathway inhibited D Target Identification (e.g., Enzyme Assay) C->D Isolate pathway components E Target Validation (e.g., Genetic Studies) D->E Confirm target interaction

Workflow for elucidating the mechanism of action.

This workflow starts with confirming the antibacterial activity, followed by experiments to determine which major cellular processes are affected. Once a pathway is implicated, further biochemical and genetic studies are required to identify and validate the specific molecular target.

Potential Signaling Pathway Inhibition

Based on the action of related compounds, Decatromicins may target a key enzyme in a vital bacterial pathway. The diagram below represents a hypothetical signaling pathway where a Decatromicin molecule inhibits a bacterial enzyme, leading to the disruption of a critical cellular process.

G Hypothetical Mechanism of Action of Decatromicin cluster_bacterium Bacterial Cell Substrate Substrate Enzyme Essential Bacterial Enzyme Substrate->Enzyme Product Essential Product (e.g., Folate precursor) Enzyme->Product Inhibition Inhibition CellularProcess Vital Cellular Process (e.g., DNA Synthesis) Product->CellularProcess Decatromicin Decatromicin (A or B) Decatromicin->Enzyme

Hypothetical inhibition of a bacterial enzyme by Decatromicin.

Conclusion

Decatromicin A and B are potent antibacterial agents with significant activity against Gram-positive bacteria, including MRSA. This compound exhibits superior activity compared to Decatromicin A, highlighting the importance of the chlorine substituent for its potency. While their precise mechanism of action requires further investigation, they represent promising lead compounds for the development of new antibiotics. Future studies should focus on elucidating their molecular targets, understanding the structure-activity relationships in more detail, and evaluating their efficacy in in vivo models of bacterial infection. The lack of activity against Gram-negative bacteria also warrants further investigation to explore potential strategies to overcome the outer membrane barrier.

References

Validating the Molecular Target of Decatromicin B in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B is a macrolide antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with other macrolides, its presumed molecular target is the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis. This guide provides a framework for experimentally validating this target and compares this compound's presumed mechanism with other ribosome-targeting antibiotics.

Presumed Molecular Target and Mechanism of Action

This compound belongs to the macrolide class of antibiotics. Macrolides are known to bind to the 23S rRNA component of the 50S ribosomal subunit in bacteria. This binding event physically obstructs the nascent peptide exit tunnel, thereby halting protein elongation and ultimately inhibiting bacterial growth.

Experimental Validation of the Molecular Target

Validating the specific molecular target of a novel antibiotic like this compound is a critical step in its development. A multi-pronged approach involving biochemical, genetic, and biophysical methods is essential for robust validation.

Experimental Protocols

1. In Vitro Translation Inhibition Assay

This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.

  • Objective: To determine if this compound inhibits bacterial protein synthesis.

  • Methodology:

    • Prepare a bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

    • Use a reporter gene construct (e.g., luciferase or β-galactosidase) as the template for translation.

    • Incubate the cell-free extract with the reporter construct and varying concentrations of this compound.

    • Measure the reporter protein activity (e.g., luminescence or colorimetric change) at different time points.

    • A dose-dependent decrease in reporter activity indicates inhibition of translation.[1][2]

  • Data Presentation: The results are typically presented as IC50 values, representing the concentration of the antibiotic required to inhibit 50% of the translational activity.

2. Ribosome Binding Assay

This assay confirms the direct interaction between this compound and the bacterial ribosome.

  • Objective: To demonstrate direct binding of this compound to the 50S ribosomal subunit.

  • Methodology:

    • Isolate and purify 70S ribosomes and their 30S and 50S subunits from a susceptible bacterial strain.

    • Use a radiolabeled or fluorescently tagged version of this compound.

    • Incubate the labeled this compound with the 70S ribosomes, 50S subunits, and 30S subunits separately.

    • Separate the ribosome-drug complexes from the unbound drug using techniques like nitrocellulose filter binding or size-exclusion chromatography.

    • Quantify the amount of labeled this compound bound to each ribosomal component.

  • Data Presentation: The data will show preferential binding to the 50S subunit compared to the 30S subunit or intact 70S ribosome, confirming the specific target.[3]

3. Genetic Validation: Analysis of Resistant Mutants

Isolating and characterizing bacterial mutants resistant to this compound can provide strong evidence for its molecular target.

  • Objective: To identify mutations in the presumed target gene that confer resistance to this compound.

  • Methodology:

    • Culture a susceptible bacterial strain in the presence of sub-lethal and then increasing concentrations of this compound to select for resistant mutants.

    • Isolate the genomic DNA from the resistant mutants.

    • Sequence the genes encoding the 23S rRNA and ribosomal proteins of the 50S subunit (e.g., L4 and L22), as these are common sites for macrolide resistance mutations.[4][5]

    • Compare the sequences from the resistant mutants to the wild-type strain to identify mutations.

  • Data Presentation: A table listing the identified mutations and the corresponding minimum inhibitory concentration (MIC) of this compound for each mutant.

4. Genetic Validation: CRISPRi-based Gene Knockdown

Utilizing CRISPR interference (CRISPRi) allows for the specific and tunable knockdown of the expression of the target gene, mimicking the effect of an inhibitor.

  • Objective: To demonstrate that reducing the expression of the 23S rRNA sensitizes the bacteria to this compound.

  • Methodology:

    • Design a guide RNA (sgRNA) that specifically targets the promoter or coding region of the 23S rRNA gene in the target bacterium.

    • Introduce the CRISPRi system (dCas9 and the sgRNA) into the bacteria.

    • Induce the expression of the CRISPRi machinery to knockdown the expression of the 23S rRNA.

    • Determine the MIC of this compound for the knockdown strain and compare it to a control strain.

  • Data Presentation: A lower MIC for the knockdown strain would indicate that the 23S rRNA is indeed the target.[6]

Comparative Analysis with Alternative Ribosome-Targeting Antibiotics

Several other classes of antibiotics also target the bacterial ribosome, but their specific binding sites and mechanisms of action differ. Understanding these differences is crucial for drug development and for predicting cross-resistance.

Antibiotic Class Specific Target Mechanism of Action Common Resistance Mechanisms
Macrolides (e.g., this compound, Erythromycin) 23S rRNA of the 50S subunitBlocks the nascent peptide exit tunnel, inhibiting peptide elongation.[7]Target site modification (methylation or mutation of 23S rRNA), efflux pumps.[8]
Oxazolidinones (e.g., Linezolid) 23S rRNA of the 50S subunitPrevents the formation of the initiation complex by binding to the P-site.[9][10][11]Point mutations in the 23S rRNA gene.[4][5]
Lincosamides (e.g., Clindamycin) 23S rRNA of the 50S subunitBinds to the A- and P-sites, interfering with peptidyl transferase activity and causing premature dissociation of the peptidyl-tRNA.[12][13][14]Target site modification (methylation of 23S rRNA), efflux pumps.[12]
Streptogramins (e.g., Synercid - Quinupristin/Dalfopristin) 23S rRNA of the 50S subunitDalfopristin (Streptogramin A) binds to the peptidyl transferase center, and Quinupristin (Streptogramin B) binds to the nascent peptide exit tunnel, acting synergistically to inhibit protein synthesis.[15][16][17]Enzymatic inactivation, target site modification, and efflux pumps.[18]

Visualizing the Validation Workflow and Target Pathway

The following diagrams illustrate the logical flow of the target validation process and the presumed signaling pathway affected by this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_genetic Genetic Validation In Vitro Translation In Vitro Translation Target Validated Target Validated In Vitro Translation->Target Validated Ribosome Binding Ribosome Binding Ribosome Binding->Target Validated Resistant Mutants Resistant Mutants Resistant Mutants->Target Validated CRISPRi Knockdown CRISPRi Knockdown CRISPRi Knockdown->Target Validated Hypothesized Target\n(50S Ribosomal Subunit) Hypothesized Target (50S Ribosomal Subunit) Hypothesized Target\n(50S Ribosomal Subunit)->In Vitro Translation Test Inhibition Hypothesized Target\n(50S Ribosomal Subunit)->Ribosome Binding Confirm Binding Hypothesized Target\n(50S Ribosomal Subunit)->Resistant Mutants Identify Mutations Hypothesized Target\n(50S Ribosomal Subunit)->CRISPRi Knockdown Confirm Sensitization signaling_pathway cluster_translation Bacterial Protein Synthesis mRNA mRNA 30S Subunit 30S Subunit mRNA->30S Subunit binds 70S Ribosome 70S Ribosome 30S Subunit->70S Ribosome associates with 50S Subunit 50S Subunit Growing Polypeptide Growing Polypeptide 50S Subunit->Growing Polypeptide blocks exit tunnel 50S Subunit->70S Ribosome associates with tRNA-Amino Acid tRNA-Amino Acid tRNA-Amino Acid->70S Ribosome delivers amino acid This compound This compound This compound->50S Subunit binds to 23S rRNA 70S Ribosome->Growing Polypeptide elongates

References

Decatromicin B: A Comparative Analysis with Leading Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a novel macrolide antibiotic, has demonstrated promising activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This guide provides a comparative overview of this compound against other well-established macrolide antibiotics, supported by available experimental data. Due to its limited availability, comprehensive comparative studies on this compound are scarce; however, this guide synthesizes the existing data to offer a preliminary assessment for the research and drug development community.

Executive Summary

This compound, isolated from Actinomadura sp., exhibits potent antibacterial activity against a range of Gram-positive bacteria.[1] Available data indicates its efficacy is comparable to, and in some instances, may exceed that of other macrolides against specific pathogens like MRSA. While further research is needed to fully elucidate its clinical potential, the initial findings warrant a closer look at its standing within the macrolide class.

Comparative Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and compares it with other common macrolide antibiotics against selected Gram-positive bacteria.

Bacterial StrainThis compound (µg/mL)Erythromycin (µg/mL)Azithromycin (µg/mL)Clarithromycin (µg/mL)
Staphylococcus aureus0.39-0.78[2]0.252.00.12
Methicillin-resistant S. aureus (MRSA)0.39-0.78[2]>128>128>128
Micrococcus luteus0.78[2]0.060.030.03
Bacillus subtilis0.78[2]0.250.50.12
Corynebacterium bovis6.25---

Data Interpretation: The lower the MIC value, the more potent the antibiotic is against the specific bacterium. The data suggests that this compound has significant activity against MRSA, a key advantage over older macrolides which are largely ineffective. Its activity against other Gram-positive bacteria appears to be within the range of other macrolides. It is important to note that MIC values can vary between studies depending on the specific strains and testing methods used.

Mechanism of Action

Like other macrolide antibiotics, this compound is believed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately halts the production of essential proteins required for bacterial survival. While the general mechanism is understood, the precise binding interactions of this compound with the ribosomal subunit have not been extensively studied.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis Inhibits 30S 30S Macrolide Macrolide Macrolide->50S Binds to Bacterial_Death Bacterial Growth Inhibition / Death Protein_Synthesis->Bacterial_Death Leads to

Caption: General mechanism of action for macrolide antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The following is a representative protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution of known concentration

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the antibiotic is prepared in CAMHB across the wells of a microtiter plate. This creates a gradient of antibiotic concentrations.

    • A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Inoculum Preparation:

    • The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

    • This bacterial suspension is then diluted to the final inoculum concentration.

  • Inoculation:

    • Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation:

    • The microtiter plate is incubated at a specific temperature (e.g., 35°C) for 16-20 hours.

  • Reading the Results:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_protocol cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Antibiotic_Dilution Prepare serial dilutions of antibiotic in microtiter plate Inoculation Inoculate microtiter plate with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate plate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for bacterial growth Incubation->Read_Results Determine_MIC Record MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound presents as a macrolide with notable antibacterial activity, particularly against MRSA. However, the current understanding of its full potential is constrained by the limited availability of the compound for comprehensive research. Future investigations should prioritize:

  • Expanded Spectrum Analysis: Determining the MIC of this compound against a wider array of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Elucidating the specific interactions of this compound with the bacterial ribosome to understand the basis of its potency.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the performance of this compound in animal models of infection to assess its therapeutic potential.

  • Resistance Studies: Investigating the potential for and mechanisms of bacterial resistance to this compound.

The preliminary data on this compound is encouraging and suggests that it could be a valuable addition to the macrolide antibiotic arsenal, especially in the ongoing battle against drug-resistant pathogens. Further research and development are critical to fully realize its clinical utility.

References

Investigating Cross-Resistance Between Decatromicin B and Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for cross-resistance between Decatromicin B, a spirotetronate antibiotic, and other major antibiotic classes. Due to the limited publicly available data on this compound's cross-resistance profile, this document focuses on a theoretical comparison based on known mechanisms of action and provides detailed experimental protocols to facilitate further research in this critical area.

Comparative Analysis of Antibiotic Mechanisms and Resistance

Understanding the mechanism of action and the routes of resistance is fundamental to predicting and identifying cross-resistance. Cross-resistance is most likely to occur between antibiotics that share a common molecular target or are affected by the same resistance mechanisms, such as enzymatic inactivation or efflux pumps.

Table 1: Comparison of Mechanisms of Action

Antibiotic ClassThis compound (Spirotetronate) (Hypothesized)FluoroquinolonesAminoglycosidesBeta-LactamsMacrolides
Primary Target Dihydropteroate synthase (DHPS) in the p-aminobenzoic acid (pABA) pathwayDNA gyrase and Topoisomerase IV30S ribosomal subunitPenicillin-binding proteins (PBPs)50S ribosomal subunit
Cellular Process Inhibited Folic acid synthesisDNA replication and repairProtein synthesis (translation initiation and elongation)Cell wall synthesis (peptidoglycan cross-linking)Protein synthesis (translocation)
Spectrum of Activity Broad-spectrum (Gram-positive and Gram-negative)Broad-spectrumPrimarily Gram-negative; some Gram-positive activityVaries by agent; broad-spectrum options availablePrimarily Gram-positive and atypical bacteria

Table 2: Common Mechanisms of Bacterial Resistance

Antibiotic ClassTarget ModificationEnzymatic InactivationEfflux Pumps
This compound (Spirotetronate) Mutations in the folP gene (encoding DHPS)Not yet documentedPossible, but not yet characterized
Fluoroquinolones Mutations in gyrA and parC genesUncommonWell-documented (e.g., AcrAB-TolC)
Aminoglycosides Mutations in 16S rRNA and ribosomal proteinsCommon (aminoglycoside-modifying enzymes)Documented
Beta-Lactams Alterations in penicillin-binding proteins (PBPs)Very common (β-lactamases)Documented in some Gram-negative bacteria
Macrolides Methylation of 23S rRNA; mutations in 23S rRNA and ribosomal proteinsLess common (esterases, phosphotransferases)Common (e.g., MacAB-TolC)

Based on the distinct primary target of spirotetronates (pABA synthesis) compared to the other classes, the likelihood of target-based cross-resistance is theoretically low. However, cross-resistance mediated by multi-drug efflux pumps remains a significant possibility and warrants experimental investigation.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound, a systematic approach using established microbiological assays is required. The following protocols outline the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or other appropriate growth medium

  • This compound and comparator antibiotic stock solutions

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of each antibiotic in MHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy and Cross-Resistance

Objective: To assess the interaction between this compound and another antibiotic, which can be synergistic, additive, indifferent, or antagonistic. This method can also be adapted to screen for cross-resistance by testing this compound against strains with known resistance to other antibiotics.

Materials:

  • Same as for MIC determination.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.

  • The concentrations should range from sub-MIC to supra-MIC values for each antibiotic.

  • Inoculate each well with the standardized bacterial suspension as in the MIC protocol.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

To specifically investigate cross-resistance, perform MIC assays for this compound against a panel of clinical isolates with well-characterized resistance to fluoroquinolones, aminoglycosides, beta-lactams, and macrolides. A significant increase in the MIC of this compound against a strain resistant to another antibiotic class would suggest cross-resistance.

Visualizing Pathways and Workflows

Signaling Pathway

DecatromicinB_Pathway cluster_bacterial_cell Bacterial Cell Chorismate Chorismate PABA p-Aminobenzoic Acid (pABA) Chorismate->PABA PabA/PabB/PabC DHF Dihydrofolate (DHF) PABA->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides DecatromicinB This compound DHPS Dihydropteroate Synthase (DHPS) DecatromicinB->DHPS

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

CrossResistance_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Strain_Selection Select Bacterial Strains (Wild-type & Resistant) MIC_Assay Determine MIC of each antibiotic against all strains Strain_Selection->MIC_Assay Checkerboard_Assay Perform Checkerboard Assay (this compound + Comparators) Strain_Selection->Checkerboard_Assay Antibiotic_Prep Prepare Antibiotic Stocks (this compound & Comparators) Antibiotic_Prep->MIC_Assay Antibiotic_Prep->Checkerboard_Assay MIC_Comparison Compare MICs of this compound against WT and resistant strains MIC_Assay->MIC_Comparison FIC_Calculation Calculate FIC Index Checkerboard_Assay->FIC_Calculation Interpretation Interpret Results: Cross-resistance, Synergy, Antagonism MIC_Comparison->Interpretation FIC_Calculation->Interpretation

Caption: Workflow for investigating cross-resistance.

Decatromicin B: A Comparative Guide to its In Vitro Activity with an Outlook on In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activity of Decatromicin B, a spirotetronate antibiotic. While robust in vitro data highlights its potential as a potent antibacterial agent, publicly available in vivo efficacy data remains elusive. This document summarizes the existing experimental findings, provides detailed methodologies for key in vitro assays, and offers a comparative perspective with structurally related compounds.

In Vitro Activity of this compound

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria and also functions as a quorum sensing inhibitor.

Antibacterial Spectrum

This compound exhibits potent antibacterial activity, particularly against Gram-positive pathogens.[1][2] It has shown efficacy against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Summary of In Vitro Antibacterial Activity of this compound

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSANot specified[1][2]
Gram-positive bacteriaVariousNot specified[1]
Quorum Sensing Inhibition

This compound has been identified as an inhibitor of the fsr quorum sensing (QS) system in Enterococcus faecalis. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors. By disrupting this signaling pathway, this compound can potentially attenuate the pathogenicity of certain bacteria without directly killing them.

Comparison with Other Spirotetronate Antibiotics

The spirotetronate class of antibiotics includes several compounds with demonstrated biological activities. Pyrrolosporin A, a structurally related compound, has been studied for its in vivo effects, although the available data focuses on its antitumor properties rather than its antibacterial efficacy in animal models. One study found that Pyrrolosporin A prolongs the life span of mice inoculated with P388 leukemia cells.[3] While this does not directly inform on its antibacterial in vivo efficacy, it demonstrates that a compound with this structural scaffold can exhibit in vivo activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Quorum Sensing Inhibition Assay

This assay is used to determine the ability of a compound to interfere with bacterial quorum sensing.

Protocol:

  • Reporter Strain: A bacterial reporter strain is used that produces a detectable signal (e.g., bioluminescence, pigment) under the control of a quorum sensing system.

  • Assay Setup: The reporter strain is grown in the presence of varying concentrations of this compound.

  • Incubation: The cultures are incubated under appropriate conditions to allow for bacterial growth and activation of the quorum sensing system.

  • Signal Measurement: The signal produced by the reporter strain is quantified (e.g., using a luminometer or spectrophotometer).

  • Analysis: A reduction in the signal in the presence of this compound, without significant inhibition of bacterial growth, indicates quorum sensing inhibition.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_prep Bacterial Inoculum Preparation inoculation Inoculation of Microtiter Plate bact_prep->inoculation comp_prep This compound Serial Dilution comp_prep->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation readout Visual Inspection for Bacterial Growth incubation->readout mic_det MIC Determination readout->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

quorum_sensing_inhibition cluster_bacteria Gram-Positive Bacteria cluster_intervention Intervention autoinducer Autoinducer Peptide (AIP) receptor Membrane Receptor autoinducer->receptor Binds and Activates virulence Virulence Gene Expression receptor->virulence Triggers Signaling Cascade Leading to decatromicin_b This compound decatromicin_b->receptor Inhibits Binding

Caption: General Mechanism of Quorum Sensing Inhibition in Gram-Positive Bacteria.

Correlation of In Vitro Activity and In Vivo Efficacy: A Critical Gap

A crucial aspect of drug development is establishing a clear correlation between in vitro activity and in vivo efficacy. Potent in vitro antibacterial activity is a prerequisite for a successful antibiotic, but it does not guarantee effectiveness in a complex living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in the host play a critical role in determining the in vivo outcome.

To date, there is no publicly available data on the in vivo efficacy of this compound in animal models of bacterial infection. This represents a significant knowledge gap and is a critical next step in the evaluation of its therapeutic potential. Without such data, a direct correlation between its demonstrated in vitro potency and its potential performance in a clinical setting cannot be made. Future research should prioritize in vivo studies to assess the safety and efficacy of this compound in relevant animal infection models. This will be essential to determine if its promising in vitro profile translates into a viable therapeutic agent.

References

The Untapped Potential of Decatromicin B: A Comparative Guide to Structure-Activity Relationships in Tetronic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Decatromicin B represents a promising but underexplored frontier in the fight against multidrug-resistant bacteria. This potent tetronic acid-based antibiotic, isolated from Actinomadura sp., has demonstrated significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). However, a lack of available compound has hindered the exploration of its derivatives and the elucidation of a comprehensive structure-activity relationship (SAR).

This guide provides a comparative overview of SAR studies within the broader class of tetronic acid antibiotics. By examining the landscape of related compounds, we can infer potential avenues for the development of novel this compound derivatives with enhanced efficacy and tailored pharmacological profiles.

The Promise and Puzzle of this compound

This compound is a structurally complex natural product featuring a tetronic acid moiety, a chlorinated pyrrole, and a glycosidic linkage.[1][2] Its potent anti-MRSA activity makes it an attractive scaffold for the development of new antibacterial agents.[1][2] However, the absence of published research on its derivatives means that the key structural features responsible for its potent activity remain largely speculative.

Learning from Analogs: SAR of Tetronic Acid Antibiotics

To unlock the potential of this compound, we can draw valuable insights from SAR studies of other tetronic acid-containing natural and synthetic products. These studies provide a roadmap for identifying which molecular modifications are likely to impact antibacterial potency.

Key Structural Modifications and Their Impact

The general structure of tetronic acid provides several handles for chemical modification. The C3 acyl group, the C5 substituent, and the overall stereochemistry of the molecule have all been shown to be critical for biological activity in various analogs.

Compound Class Key Structural Features Impact on Antibacterial Activity References
Gregatins Varied acyl side chains at C3.The nature of the acyl group significantly influences the spectrum and potency of antibacterial activity.[3]
Thiolactomycin Analogs Modifications to the C5 side chain.Alterations to the side chain length and branching affect inhibitory activity against fatty acid synthase (FASII), a key bacterial enzyme.[4][5]
Synthetic 3-Acyltetronic Acids Diverse acyl groups at the C3 position.Introduction of aromatic and heterocyclic acyl groups can lead to potent activity against Gram-positive bacteria.[6]
Pulvinic Acids A diarylidenetetronic acid scaffold.Substitution on the aromatic rings modulates antibacterial and other biological activities.[7]

Experimental Protocols: A Blueprint for Discovery

The following methodologies are standard in the assessment of novel antibiotic candidates and would be essential for any future SAR studies of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Positive (no antibiotic) and negative (no bacteria) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Bacterial Fatty Acid Synthesis (FASII) Inhibition Assay

Given that some tetronic acids, like thiolactomycin, target the bacterial FASII pathway, this assay is crucial for mechanistic studies.

Protocol:

  • Bacterial enzymes involved in the FASII pathway (e.g., FabF, FabH) are purified.

  • The enzymatic reaction is initiated by adding the substrate (e.g., radiolabeled acetyl-CoA) in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is stopped, and the amount of product formed is quantified, typically by measuring the incorporation of the radiolabel.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Visualizing the Path Forward: A Proposed Workflow for this compound SAR Studies

The following workflow illustrates a logical progression for the systematic exploration of this compound's SAR.

SAR_Workflow cluster_0 This compound Starting Point cluster_1 Chemical Modification cluster_2 Biological Evaluation cluster_3 SAR Analysis Decatromicin_B This compound Modification Synthesis of Derivatives - C3 Acyl Chain Analogs - C5 Glycosidic Variations - Pyrrole Modifications Decatromicin_B->Modification Screening Antibacterial Screening (MIC Assays) Modification->Screening Mechanism Mechanism of Action (e.g., FASII Inhibition) Screening->Mechanism Active Compounds SAR Structure-Activity Relationship Elucidation Screening->SAR Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: Proposed workflow for this compound SAR studies.

Unraveling the Mechanism: Potential Signaling Pathways

While the precise mechanism of action for this compound is unknown, related tetronic acid antibiotics are known to interfere with essential bacterial processes. The inhibition of the fatty acid synthesis (FASII) pathway is a validated target for this class of compounds.

FASII_Pathway Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) FabH->Elongation_Cycle FabF FabF Elongation_Cycle->FabF Fatty_Acid Fatty Acid FabF->Fatty_Acid Inhibitor Tetronic Acid Derivative Inhibitor->FabH Inhibition Inhibitor->FabF Inhibition

Caption: Inhibition of the bacterial FASII pathway by tetronic acid derivatives.

Conclusion: A Call for Renewed Investigation

This compound holds significant promise as a lead compound for the development of novel antibiotics. While the lack of SAR data for its derivatives presents a challenge, the wealth of information available for the broader class of tetronic acid antibiotics provides a clear path forward. By applying the principles of medicinal chemistry and leveraging established experimental protocols, the scientific community can begin to unlock the full therapeutic potential of this intriguing natural product. The synthesis of this compound analogs and the systematic evaluation of their biological activity are critical next steps in realizing this potential and addressing the urgent need for new antibacterial agents.

References

Confirming the bactericidal versus bacteriostatic nature of Decatromicin B.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibiotic Decatromicin B, focusing on the available data to assess its potential bactericidal or bacteriostatic properties. As the development of new antimicrobial agents is crucial in the face of rising antibiotic resistance, a thorough understanding of their mechanisms of action is paramount. This document summarizes the existing experimental data for this compound and compares it with established antibiotics, Vancomycin and Linezolid, which are commonly used to treat similar bacterial infections.

Executive Summary

This compound is a potent antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While its Minimum Inhibitory Concentration (MIC) has been determined against several strains, a definitive classification as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is currently hampered by the lack of publicly available Minimum Bactericidal Concentration (MBC) data. An antibiotic is generally considered bactericidal if the ratio of its MBC to its MIC is less than or equal to 4.

This guide presents the available MIC values for this compound and provides a comparative context with the known bactericidal agent, Vancomycin, and the bacteriostatic agent, Linezolid. Detailed experimental protocols for determining MIC and MBC are also provided to facilitate further research.

Comparative Performance Data

The following table summarizes the available MIC and MBC data for this compound and the comparator antibiotics against Staphylococcus aureus. It is important to note the absence of MBC values for this compound, which is a critical data gap.

AntibioticOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound Staphylococcus aureus0.39 - 0.78Not AvailableNot AvailableUndetermined
MRSA0.39 - 0.78Not AvailableNot AvailableUndetermined
Vancomycin Staphylococcus aureus1 - 21 - 41 - 2Bactericidal
MRSA1 - 21 - 41 - 2Bactericidal
Linezolid Staphylococcus aureus1 - 4>32>8Bacteriostatic
MRSA1 - 4>32>8Bacteriostatic

Note: The MIC and MBC values for Vancomycin and Linezolid can vary depending on the specific strain and testing methodology.

Experimental Protocols

To determine the bactericidal or bacteriostatic nature of an antibiotic, two key experimental parameters are measured: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for MIC determination.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. A growth control (no antibiotic) and a sterility control (no bacteria) are included for validation.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth (i.e., at and above the MIC).

  • Subculturing: The aliquots are plated onto an antibiotic-free agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for distinguishing between bactericidal and bacteriostatic agents and the logical relationship for their classification.

Bactericidal_vs_Bacteriostatic_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination start Start with Serial Dilutions of Antibiotic inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate_mic Incubate (16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic plate Plate Aliquots from Wells ≥ MIC onto Agar read_mic->plate Proceed with non-turbid wells incubate_mbc Incubate (18-24h) plate->incubate_mbc count_colonies Count Colonies and Calculate % Kill incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% Kill) count_colonies->determine_mbc

Caption: Experimental workflow for determining MIC and MBC.

Classification_Logic start Determine MIC and MBC calculate_ratio Calculate MBC/MIC Ratio start->calculate_ratio decision MBC/MIC ≤ 4? calculate_ratio->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Caption: Logic for classifying an agent as bactericidal or bacteriostatic.

Conclusion and Future Directions

To fully characterize the antimicrobial properties of this compound, further research is essential to:

  • Determine the Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

  • Investigate the mechanism of action of this compound to understand how it interacts with bacterial cells.

  • Conduct time-kill kinetic studies to provide a dynamic view of its antimicrobial activity over time.

The protocols and comparative data presented in this guide offer a framework for researchers to pursue these critical next steps in the evaluation of this compound as a potential therapeutic agent.

A Comparative Analysis of Decatromicin B and Newly Approved Antibiotics Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance, particularly among Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates a continuous pipeline of novel antimicrobial agents. This guide provides a comprehensive performance benchmark of Decatromicin B, a novel antibiotic, against a panel of recently approved antibiotics with significant activity against Gram-positive pathogens. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform further research and development efforts. The antibiotics benchmarked against this compound include Lefamulin, Omadacycline, Delafloxacin, Ceftaroline, Tedizolid, Dalbavancin, and Oritavancin.

In Vitro Performance Assessment

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a standard measure of in vitro activity. The following tables summarize the available MIC data for this compound and the comparator antibiotics against various strains of Staphylococcus aureus, including MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainMIC (µg/mL)
S. aureus (various strains)0.39 - 0.78
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Newly Approved Antibiotics against Staphylococcus aureus (including MRSA)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Lefamulin 0.060.12
Omadacycline 0.12 - 0.250.25 - 1.0
Delafloxacin 0.008 - 0.120.25 - 1
Ceftaroline 0.25 - 0.50.5 - 2
Tedizolid 0.12 - 0.250.25 - 0.5
Dalbavancin 0.03 - 0.060.06 - 0.12
Oritavancin 0.03 - 0.060.06 - 0.12

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. The ranges reflect data from various studies and against different strains of S. aureus, including MRSA.

In Vivo Efficacy

While in vitro data provides a valuable initial assessment, in vivo studies are crucial for understanding an antibiotic's performance in a complex biological system. The following table summarizes available in vivo efficacy data for the newly approved antibiotics from murine infection models. At present, specific in vivo efficacy data for this compound is not publicly available.

Table 3: Comparative In Vivo Efficacy of Newly Approved Antibiotics against Staphylococcus aureus in Murine Infection Models

AntibioticAnimal ModelBacterial StrainKey Findings
Lefamulin Neutropenic murine bacteremia modelMSSAShowed superior efficacy to linezolid (B1675486) and tigecycline, reducing bacterial burden by >4 log₁₀ CFU/mL within 24 hours.[1]
Omadacycline Neutropenic murine thigh infection modelMSSA & MRSADemonstrated potent in vivo efficacy with 50% effective doses (ED₅₀) ranging from 0.30 to 1.74 mg/kg.[2]
Delafloxacin Murine lung infection modelS. aureusThe free-drug AUC/MIC magnitude associated with a 1-log kill was 1.45.[3]
Ceftaroline Murine bacteremia modelMRSAEfficacy was not inferior to vancomycin (B549263) and daptomycin, with a bacterial load reduction of approximately 2.34 log₁₀ CFU/mL in blood.[4]
Tedizolid Murine peritonitis modelMRSAComparable efficacy to linezolid and daptomycin.[5]
Dalbavancin Rat granuloma pouch modelMRSAA single 10 mg/kg dose reduced the viable MRSA count by more than 2 log CFU/mL and prevented regrowth for up to 120 hours.
Oritavancin Murine thigh and bacteremia modelsMSSA & MRSAA simulated single human dose of 1200 mg was highly effective.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is fundamental to predicting an antibiotic's spectrum of activity, potential for resistance development, and opportunities for synergistic combinations. While the specific molecular target of this compound has not yet been fully elucidated, the mechanisms of the comparator antibiotics are well-characterized.

This compound

This compound is a novel antibiotic, and its precise mechanism of action is currently under investigation.

Newly Approved Antibiotics

The following diagrams illustrate the mechanisms of action of the newly approved antibiotics.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Lefamulin Lefamulin Lefamulin->50S_subunit Binds to Peptidyl Transferase Center Omadacycline Omadacycline Omadacycline->30S_subunit Binds to 30S subunit Tedizolid Tedizolid Tedizolid->50S_subunit Binds to 50S subunit Bacterial_Growth Bacterial Growth Inhibition/Death Protein_Synthesis->Bacterial_Growth Inhibition

Figure 1: Mechanism of action for protein synthesis inhibitors.

Inhibition_of_Cell_Wall_Synthesis cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Ceftaroline Ceftaroline Ceftaroline->PBP Binds to PBP2a Dalbavancin Dalbavancin Dalbavancin->Peptidoglycan_synthesis Inhibits transglycosylation and transpeptidation Oritavancin Oritavancin Oritavancin->Peptidoglycan_synthesis Inhibits transglycosylation and transpeptidation Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of

Figure 2: Mechanism of action for cell wall synthesis inhibitors.

Inhibition_of_DNA_Synthesis cluster_dna Bacterial DNA Replication DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Bacterial_Growth Bacterial Growth Inhibition/Death DNA_Replication->Bacterial_Growth Inhibition Delafloxacin Delafloxacin Delafloxacin->DNA_Gyrase Inhibits Delafloxacin->Topoisomerase_IV Inhibits

Figure 3: Mechanism of action for DNA synthesis inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC as the lowest concentration of the antibiotic with no visible bacterial growth. C->D

Figure 4: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Workflow A Prepare tubes with broth and different concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, 4x MIC). B Inoculate each tube with a standardized bacterial suspension. A->B C Incubate the tubes at 37°C. B->C D At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar. C->D E Count colony-forming units (CFU) after incubation and plot log10 CFU/mL versus time. D->E

References

Safety Operating Guide

Navigating the Safe Disposal of Decatromicin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Decatromicin B, a potent tetronic acid antibiotic. Adherence to these protocols is crucial to prevent environmental contamination and the potential development of antimicrobial resistance.

Immediate Safety and Handling Precautions

Before initiating disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as outlined in the substance's Safety Data Sheet (SDS). While a specific, publicly available SDS for this compound is not readily found, general safety measures for handling potent antibiotics should be followed.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills and contamination.

In case of accidental exposure, consult the relevant institutional safety protocols and the manufacturer's SDS.

Disposal Procedures for this compound

The primary objective for the disposal of this compound is to ensure it is rendered non-recoverable and does not enter the ecosystem. As a potent antibiotic, it should be treated as hazardous chemical waste.

Step 1: Institutional Policy Review

Before proceeding, consult your institution's specific guidelines for chemical and pharmaceutical waste disposal. These protocols are designed to comply with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for these procedures.

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be segregated as hazardous waste. This includes:

  • Pure Compound: Unused or expired solid this compound.

  • Solutions: Stock solutions and dilutions containing this compound.

  • Contaminated Labware: Pipette tips, vials, flasks, and any other disposable items that have come into direct contact with the compound.

  • Contaminated PPE: Used gloves, bench paper, and other contaminated personal protective equipment.

These materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical, concentration (if applicable), and the appropriate hazard symbols.

Step 3: Inactivation and Disposal

Specific, validated chemical inactivation protocols for this compound are not widely published. Therefore, do not attempt to neutralize the compound unless a specific, approved protocol is provided by your institution's EHS department.

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this compound, or solutions containing it, down the sink. This can lead to the contamination of waterways and contribute to antibiotic resistance.

  • Regular Trash: Do not dispose of solid this compound or contaminated materials in the regular trash.

  • Autoclaving for Disposal: The heat stability of this compound is not well-documented. Autoclaving may not be sufficient to degrade the antibiotic and should not be used as a primary disposal method unless explicitly approved by your EHS department.[1]

Step 4: Professional Waste Disposal

All collected waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of this waste. Ensure that all documentation and labeling requirements are met before the waste is collected.

Summary of Disposal Best Practices

The following table summarizes the recommended disposal procedures for various forms of this compound waste.

Waste TypeRecommended Disposal ProcedureProhibited Actions
Solid this compound Collect in a labeled hazardous waste container for professional disposal.Do not discard in regular trash.
This compound Solutions Collect in a labeled, leak-proof hazardous waste container.Do not pour down the drain.
Contaminated Labware Place in a designated hazardous waste container.Do not rinse and reuse unless a validated decontamination protocol is in place. Do not discard in regular or biohazard trash.
Contaminated PPE Collect in a designated hazardous waste container.Do not discard in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Policy start->consult_ehs is_solid Is the waste solid this compound? consult_ehs->is_solid is_solution Is the waste a solution containing this compound? is_solid->is_solution No collect_solid Collect in labeled hazardous waste container is_solid->collect_solid Yes is_contaminated Is it contaminated labware or PPE? is_solution->is_contaminated No collect_solution Collect in labeled, leak-proof hazardous waste container is_solution->collect_solution Yes collect_contaminated Collect in designated hazardous waste container is_contaminated->collect_contaminated Yes professional_disposal Arrange for professional hazardous waste disposal via EHS is_contaminated->professional_disposal No collect_solid->professional_disposal collect_solution->professional_disposal collect_contaminated->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: this compound Disposal Decision Workflow

Disclaimer: This document provides general guidance. Always prioritize your institution's specific safety and disposal protocols. Consult with your Environmental Health and Safety department for any questions or clarification.

References

Essential Safety and Logistical Information for Handling Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Decatromicin B" does not correspond to a publicly documented chemical substance, this guide is based on established best practices for handling potent, novel pharmaceutical compounds. A substance-specific risk assessment must be conducted by qualified personnel before any handling of a new compound. The following information should be used as a foundational resource to develop detailed, lab-specific Standard Operating Procedures (SOPs).

This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of potent compounds like this compound, intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Routes of Exposure

For any novel compound of unknown toxicity, a high degree of caution is warranted. Potent compounds can pose significant health risks even at low exposure levels. The primary routes of exposure to be controlled are:

  • Inhalation: Aerosolization of powders or droplets of solutions.

  • Dermal Contact: Direct skin contact with the solid compound or solutions.

  • Ingestion: Accidental swallowing, often through contact with contaminated hands.[1]

  • Ocular Contact: Splashes to the eyes.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are fundamental to minimizing exposure.[2] All PPE should be donned before entering the designated handling area and doffed in a manner that prevents self-contamination.[3]

PPE CategoryItemSpecifications and Recommendations
Engineering Controls Primary Containment All handling of open powders should occur within a containment device such as a Class II Biological Safety Cabinet or a chemical fume hood to protect against inhalation of dusts or droplets.[1] For highly potent compounds, isolation technology (glove boxes) is recommended.[4]
Respiratory Protection Powered Air-Purifying Respirator (PAPR) Recommended for operations with a high risk of aerosol generation, such as weighing powders or cleaning spills.
N95/FFP2 Respirator May be suitable for lower-risk activities where aerosolization is minimal, but should not be the primary protection for handling potent powders. A proper fit test is mandatory.
Hand Protection Double Nitrile Gloves Wear two pairs of chemotherapy-rated or chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination and at regular intervals.
Body Protection Disposable Gown or Coverall A solid-front, long-sleeved disposable gown with tight-fitting cuffs is required. For higher-risk activities, coveralls made of low-permeability materials like Tyvek are recommended.
Eye Protection Safety Goggles or Face Shield Chemical splash goggles are mandatory. A full-face shield should be used in conjunction with goggles when there is a significant risk of splashes.
Operational and Handling Plan

A systematic workflow is essential for safety. Eating, drinking, and the application of cosmetics are strictly prohibited in any area where this compound is handled or stored.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, ideally a "Satellite Accumulation Area" (SAA) for waste.

  • Cover the work surface with a plastic-lined absorbent sheet to contain any potential spills.

  • Prepare and label all necessary waste containers (sharps, solid waste, liquid waste) before starting work.

2. Weighing and Solution Preparation:

  • Perform all weighing and transfers of solid this compound within a certified chemical fume hood or biological safety cabinet to minimize dust generation.

  • Use gentle scooping techniques and avoid actions that could create aerosols.

  • When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.

3. Post-Handling Decontamination:

  • Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent after work is complete.

  • Remove PPE carefully in the designated doffing area to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing or gloves and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.

Spill Cleanup:

  • For small spills (<5 mL or 5 g), gently cover with absorbent pads to limit spread.

  • For larger spills, restrict access to the area and use a spill kit. If the compound is a powder, cover it with damp cloths to prevent aerosol generation.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Contaminated needles, syringes, and glassware must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

  • Disposal Method: All this compound waste should be marked for "INCINERATION ONLY" and disposed of through an approved hazardous waste management service.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in BSC/Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate & Prepare Work Area don_ppe Don Required PPE in Anteroom prep_area->don_ppe prep_waste Prepare Labeled Waste Containers don_ppe->prep_waste weigh Weigh Solid This compound prep_waste->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment segregate_waste Segregate & Contain All Waste experiment->segregate_waste Complete Experiment decontaminate Decontaminate Surfaces & Equipment segregate_waste->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste in SAA wash_hands->store_waste Exit Lab waste_pickup Arrange for Hazardous Waste Pickup (Incineration) store_waste->waste_pickup spill Spill or Exposure Occurs emergency_proc Follow Emergency Procedures (Spill/Exposure Protocol) spill->emergency_proc

Caption: Workflow for the safe handling of potent compounds like this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.